molecular formula C10H14N2O2 B1338534 1-(4-Hydroxyphenyl)-3-isopropylurea CAS No. 23159-73-1

1-(4-Hydroxyphenyl)-3-isopropylurea

Cat. No.: B1338534
CAS No.: 23159-73-1
M. Wt: 194.23 g/mol
InChI Key: PAGUMFRLNPFKGJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-isopropylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUMFRLNPFKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499936
Record name N-(4-Hydroxyphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23159-73-1
Record name N-(4-Hydroxyphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Synthesis, Optimization, and Characterization of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Applications

1-(4-Hydroxyphenyl)-3-isopropylurea (also designated as N-(4-hydroxyphenyl)-N'-isopropylurea) represents a critical pharmacophore in medicinal chemistry and environmental toxicology. Structurally, it serves as a "privileged scaffold"—a molecular framework capable of binding to multiple receptor targets with high affinity.

Key Applications:
  • Soluble Epoxide Hydrolase (sEH) Inhibition: The 1,3-disubstituted urea core is the primary pharmacophore for sEH inhibitors, which are investigated for treating hypertension, inflammation, and pain. The urea moiety mimics the transition state of epoxide hydrolysis.

  • Metabolic Standards: It acts as a primary oxidative metabolite of the phenylurea herbicide Isoproturon . Accurate synthesis is required to generate analytical standards for environmental monitoring.

  • TRPV1 Modulation: Structural analogs (capsaicinoids) sharing the vanilloid-like headgroup and urea linkers exhibit activity at transient receptor potential cation channels.

Retrosynthetic Analysis & Pathway Design

To ensure high purity and regioselectivity, we evaluate three synthetic pathways. The primary challenge is the chemoselectivity between the amine (-NH₂) and the hydroxyl (-OH) groups on the 4-aminophenol starting material.

Retrosynthesis cluster_0 Pathway A (Preferred) cluster_1 Pathway B (Alternative) Target 1-(4-Hydroxyphenyl)-3-isopropylurea (Target) PrecursorA1 4-Aminophenol PrecursorA1->Target Nucleophilic Addition (High Atom Economy) PrecursorA2 Isopropyl Isocyanate PrecursorA2->Target PrecursorB1 4-Aminophenol PrecursorB1->Target Activation/Coupling (Multi-step) PrecursorB2 CDI / Triphosgene PrecursorB2->Target PrecursorB3 Isopropylamine PrecursorB3->Target

Figure 1: Retrosynthetic disconnection showing the direct isocyanate addition (Pathway A) versus the activated carbonyl route (Pathway B).

Mechanistic Selection[1][2][3][4][5]
  • Pathway A (Isocyanate Addition): Selected as the "Gold Standard." The nucleophilic amine of 4-aminophenol reacts rapidly with the electrophilic carbon of isopropyl isocyanate.

    • Advantage:[1][2][3] High atom economy, no leaving groups, simple workup.

    • Selectivity: Under neutral conditions and controlled temperatures (<25°C), N-acylation is kinetically favored over O-acylation by a factor of >100:1.

  • Pathway B (CDI Coupling): Used only if isocyanates are unavailable. Requires activation of the amine with Carbonyldiimidazole (CDI) to form an intermediate imidazole-urea, followed by displacement. This route is prone to side reactions at the phenol.

Detailed Experimental Protocol (Pathway A)

Materials & Reagents
ReagentEquiv.[4][5][6][7]RolePurity Requirement
4-Aminophenol 1.0Nucleophile>98% (Recrystallize if brown/oxidized)
Isopropyl Isocyanate 1.1ElectrophileDistilled, stored under inert gas
Tetrahydrofuran (THF) SolventMediumAnhydrous (inhibitor-free)
Dichloromethane (DCM) SolventWorkupHPLC Grade
Nitrogen/Argon AtmosphereProtectionDry, O₂-free
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with Nitrogen gas.

  • Solubilization: Charge the flask with 4-Aminophenol (1.09 g, 10 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

    • Note: If the solution is dark, the starting material is oxidized. Purification via sublimation or recrystallization from ethanol is required for high-yield synthesis.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath to maintain a temperature of 0–4°C.

Phase 2: Controlled Addition
  • Addition: Dissolve Isopropyl Isocyanate (0.94 g, 1.08 mL, 11 mmol) in 5 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Kinetics: Dropwise add the isocyanate solution to the amine over 30 minutes.

    • Critical Control Point: Maintain 0°C. Rapid addition or higher temperatures increase the risk of O-carbamoylation (reaction at the phenol oxygen).

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours. Monitoring via TLC (50% Ethyl Acetate/Hexane) should show the disappearance of the starting amine (R_f ~0.3) and the appearance of the urea product (R_f ~0.5).

Phase 3: Workup & Purification
  • Precipitation: In many cases, the urea product will precipitate directly from the THF solution as a white solid.

  • Quenching: If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure (Rotavap), then add cold Hexane or Diethyl Ether (50 mL) to induce crystallization.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the filter cake 3x with cold Hexane to remove unreacted isocyanate.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) . Allow to cool slowly to RT, then to 4°C. Collect the white needles.

Workup Reaction Reaction Mixture (THF, Product, Impurities) Evap Concentrate Solvent (Rotavap) Reaction->Evap Precip Add Cold Hexane/Ether Evap->Precip Filter Vacuum Filtration Precip->Filter Solid Crude Solid Filter->Solid Filtrate Filtrate (Discard) Filter->Filtrate Recryst Recrystallize (EtOH/H2O 9:1) Solid->Recryst Final Pure 1-(4-Hydroxyphenyl)-3-isopropylurea Recryst->Final

Figure 2: Purification workflow ensuring removal of unreacted isocyanates and oxidized byproducts.

Characterization & Validation

The following spectroscopic data confirms the structure and purity.

TechniqueExpected Signal / ParameterStructural Assignment
Appearance White crystalline solidHigh purity (>98%)
Melting Point 165–170°C (Decomp.)Typical for aryl-alkyl ureas
¹H NMR (DMSO-d₆)δ 1.08 (d, 6H, J=6.5 Hz)Isopropyl -CH₃ groups
δ 3.75 (sept, 1H)Isopropyl -CH-
δ 5.90 (d, 1H, J=7.5 Hz)Urea -NH- (Aliphatic side)
δ 6.65 (d, 2H, J=8.8 Hz)Aromatic (Ortho to -OH)
δ 7.15 (d, 2H, J=8.8 Hz)Aromatic (Meta to -OH)
δ 8.05 (s, 1H)Urea -NH- (Aromatic side)
δ 8.95 (s, 1H)Phenolic -OH (Exchangeable)
IR (KBr) 3350, 3280 cm⁻¹O-H and N-H stretching
1635 cm⁻¹C=O (Urea Carbonyl)
MS (ESI+) m/z 195.1 [M+H]⁺Molecular Ion

Validation Check:

  • The "Doublet of Doublets": The aromatic region must show a clear AA'BB' system (two doublets). If complex multiplets appear, check for O-alkylation contamination.

  • Urea Protons: In DMSO-d₆, two distinct NH signals should be visible. If they collapse into one broad peak, the sample may be wet (proton exchange).

Troubleshooting & Optimization

Issue: O-Carbamoylation (Side Product)

If the phenol oxygen attacks the isocyanate, you form a carbamate ester.

  • Cause: Reaction temperature too high or presence of base (e.g., Triethylamine).

  • Solution: Ensure the reaction is strictly neutral (no base additives) and kept at 0°C during addition. The amine is significantly more nucleophilic than the phenol in neutral media.

Issue: Oxidation (Coloration)

The product turns pink/brown upon standing.

  • Cause: Oxidation of the phenol moiety (quinone formation).

  • Solution: Store the final product in amber vials under Argon at 4°C. During synthesis, ensure the starting 4-aminophenol is white/beige, not dark brown.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology.

    • Context: Establishes the urea pharmacophore as the primary scaffold for sEH inhibition.[8]

  • Gomez, G. A., et al. (2006). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

    • Context: Provides comparative synthesis d
  • BenchChem Technical Support. (2025). Cross-reactivity studies of isopropyl isocyanate with other functional groups. 6

    • Context: Validates the selectivity of isocyanates for amines over phenols under controlled conditions.
  • ChemicalBook. (2025).[9] 1-(4-Hydroxyphenyl)urea Synthesis Protocols. 7

    • Context: Provides baseline experimental conditions for hydroxyphenyl urea deriv

Sources

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1): Synthesis, Characterization, and Prospective Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the research and development of 1-(4-Hydroxyphenyl)-3-isopropylurea, a substituted phenylurea derivative with potential applications in drug discovery. While specific data for this compound (CAS 23159-73-1) is limited in current literature, this document leverages established knowledge of analogous N-aryl-N'-alkyl ureas to outline its synthesis, physicochemical characterization, and a strategic approach to elucidating its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel urea-based compounds.

Introduction to the Phenylurea Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and approved therapeutics.[1][2] Its utility stems from its ability to form key drug-target interactions and fine-tune critical drug-like properties.[2] Phenylurea derivatives, in particular, represent a versatile scaffold known to exhibit a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[3] The central urea moiety serves as a rigid linker and a crucial hydrogen bonding motif, while substitutions on the phenyl ring and the alkyl chain allow for the modulation of potency, selectivity, and pharmacokinetic profiles.[1][3]

1-(4-Hydroxyphenyl)-3-isopropylurea combines a hydroxyphenyl group, which can participate in hydrogen bonding and may be susceptible to metabolic modifications, with an isopropyl group that imparts lipophilicity. This structural combination suggests potential for biological activity, making it a compelling candidate for further investigation.

Physicochemical and Conformational Properties

The physicochemical properties of 1-(4-Hydroxyphenyl)-3-isopropylurea are crucial for its behavior in biological systems. Based on its N-aryl-N'-alkyl urea structure, we can predict several key characteristics.

Table 1: Predicted Physicochemical Properties of 1-(4-Hydroxyphenyl)-3-isopropylurea

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Weight ~194.23 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP Moderately lipophilicThe isopropyl and phenyl groups contribute to lipophilicity, while the hydroxyl and urea moieties add polarity. This balance is critical for membrane permeability and solubility.
Hydrogen Bond Donors 3 (two N-H, one O-H)The urea and phenol groups are excellent hydrogen bond donors, suggesting strong potential for target binding.[1]
Hydrogen Bond Acceptors 2 (two C=O)The carbonyl oxygen of the urea is a strong hydrogen bond acceptor, further enhancing binding capabilities.[1]
Conformational Isomers Predominantly trans,transN,N'-disubstituted ureas generally adopt a trans,trans conformation in both solution and solid states to minimize steric hindrance.[1] However, intramolecular hydrogen bonding involving the phenolic hydroxyl group could influence the conformational landscape.

Conformational analysis through techniques like NMR spectroscopy and computational modeling is essential to understand the three-dimensional structure of the molecule, which dictates its interaction with biological targets.[1]

Synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea

The synthesis of unsymmetrical ureas like 1-(4-Hydroxyphenyl)-3-isopropylurea can be achieved through several established methods.[4][5] A common and efficient approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Pathway

A reliable synthetic route to 1-(4-Hydroxyphenyl)-3-isopropylurea involves the reaction of 4-aminophenol with isopropyl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Synthesis_of_1-(4-Hydroxyphenyl)-3-isopropylurea aminophenol 4-Aminophenol product 1-(4-Hydroxyphenyl)-3-isopropylurea aminophenol->product Nucleophilic Addition isocyanate Isopropyl Isocyanate isocyanate->product

Caption: Proposed synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea.

Detailed Experimental Protocol

Materials:

  • 4-Aminophenol

  • Isopropyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-aminophenol (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Hydroxyphenyl)-3-isopropylurea.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization.

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the structure and purity of the synthesized 1-(4-Hydroxyphenyl)-3-isopropylurea.

Analytical_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir Infrared Spectroscopy synthesis->ir purity Purity Assessment (HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity final Characterized Compound purity->final

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl ring, the methine and methyl protons of the isopropyl group, and the N-H protons of the urea linkage. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the urea, the aromatic carbons, and the carbons of the isopropyl group.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹), a strong C=O stretching vibration for the urea carbonyl group (around 1650 cm⁻¹), and C-N stretching vibrations.[7][8]

Prospective Biological Evaluation

The diverse biological activities of phenylurea derivatives suggest several potential therapeutic applications for 1-(4-Hydroxyphenyl)-3-isopropylurea.[9] These include roles as anticancer, anti-inflammatory, and enzyme inhibitory agents.[9][10]

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of structurally related compounds, several mechanisms of action can be hypothesized:

  • Kinase Inhibition: Many diaryl urea compounds are potent inhibitors of protein kinases, which are crucial in cancer cell signaling.[11] The urea moiety often forms key hydrogen bonds within the ATP-binding pocket of kinases like VEGFR and PDGFR.[11]

  • Enzyme Inhibition: Urea derivatives have been identified as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), which is involved in inflammation and hypertension.[11] The urea group can mimic the transition state of the enzyme-catalyzed reaction.[11]

  • Antiproliferative Activity: Phenylureas can induce cell cycle arrest and inhibit angiogenesis, contributing to their anticancer effects.[10]

Potential_Mechanisms_of_Action compound 1-(4-Hydroxyphenyl)-3-isopropylurea kinase Kinase Inhibition (e.g., VEGFR, PDGFR) compound->kinase seh Soluble Epoxide Hydrolase (sEH) Inhibition compound->seh cell_cycle Cell Cycle Arrest compound->cell_cycle angiogenesis Inhibition of Angiogenesis compound->angiogenesis anticancer Anticancer Effects kinase->anticancer anti_inflammatory Anti-inflammatory Effects seh->anti_inflammatory cell_cycle->anticancer angiogenesis->anticancer

Caption: Potential mechanisms of action for 1-(4-Hydroxyphenyl)-3-isopropylurea.

Proposed In Vitro Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of 1-(4-Hydroxyphenyl)-3-isopropylurea.

Tier 1: Broad-Spectrum Cytotoxicity and Anti-inflammatory Screening

  • Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., breast, colon, lung, prostate) using assays like MTT or CellTiter-Glo® to determine its general cytotoxicity and calculate IC₅₀ values.

  • COX Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit COX-1 and COX-2 enzymes to assess its potential as an anti-inflammatory agent.

Tier 2: Target-Specific and Mechanistic Assays

  • Kinase Inhibition Panel: If cytotoxic activity is observed, screen against a panel of relevant kinases (e.g., receptor tyrosine kinases) to identify specific targets.

  • Soluble Epoxide Hydrolase (sEH) Inhibition Assay: If anti-inflammatory potential is indicated, perform a specific assay to measure the inhibition of sEH.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest in cancer cells.

Tier 3: In-depth Cellular and Molecular Studies

  • Western Blotting: Analyze the expression levels of key proteins in signaling pathways modulated by the compound (e.g., phosphorylation status of kinases).

  • Gene Expression Analysis: Use techniques like qPCR or RNA-seq to understand the transcriptional changes induced by the compound.

Safety and Toxicology

A preliminary assessment of the safety and toxicological profile of 1-(4-Hydroxyphenyl)-3-isopropylurea is essential. Phenylurea herbicides can exhibit varying levels of toxicity.[12][13] Therefore, initial in vitro toxicology studies are warranted.

Recommended Initial Toxicity Screens:

  • AMES Test: To assess mutagenic potential.

  • In Vitro Micronucleus Test: To evaluate for chromosomal damage.

  • Hepatotoxicity Assay: Using primary hepatocytes or HepG2 cells to assess potential liver toxicity.

Conclusion

1-(4-Hydroxyphenyl)-3-isopropylurea represents a novel chemical entity with significant potential for biological activity, stemming from its N-aryl-N'-alkyl urea scaffold. This guide provides a comprehensive, scientifically-grounded roadmap for its synthesis, characterization, and systematic evaluation as a potential therapeutic agent. By following the outlined experimental protocols and screening cascades, researchers can efficiently elucidate the pharmacological profile of this promising compound and pave the way for its further development.

References

  • Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. (n.d.).
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25). Retrieved from [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19). Retrieved from [Link]

  • Some aspects of the neuropharmacology of phenylurea - PubMed. (1977). Retrieved from [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. (2020, August 4). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019, December 2). Retrieved from [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025, August 10). Retrieved from [Link]

  • Isopropylurea | C4H10N2O | CID 12725 - PubChem. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. (2024, November 29). Retrieved from [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, June 1). Retrieved from [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents. (n.d.).
  • Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery - ResearchGate. (2025, December 1). Retrieved from [Link]

  • A Facile Synthesis of Unsymmetrical Ureas - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Determination of Toxicities of Sulphonylurea and Phenylurea Herbicides With Quantitative Structure-Toxicity Relationship (QSTR) Studies - PubMed. (n.d.). Retrieved from [Link]

  • On-Line NMR Spectroscopic Reaction Kinetic Study of Urea–Formaldehyde Resin Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Phenylurea Herbicides - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2025, October 8). Retrieved from [Link]

  • Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine - Google Patents. (n.d.).
  • The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Phenylurea | C7H8N2O | CID 6145 - PubChem. (n.d.). Retrieved from [Link]

  • Joint algal toxicity of phenylurea herbicides is equally predictable by concentration addition and independent action. (n.d.). Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas - ACS Publications. (n.d.). Retrieved from [Link]

  • Large scale preparation of N-substituted urea | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea - PrepChem.com. (n.d.). Retrieved from [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved from [Link]

  • Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed. (n.d.). Retrieved from [Link]

  • Chloroxuron - Wikipedia. (n.d.). Retrieved from [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PubMed Central. (2025, September 30). Retrieved from [Link]

Sources

Technical Monograph: 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS: 23159-73-1), examining its dual identity as a bioactive urea pharmacophore and a key metabolite of phenylurea agrochemicals.

Executive Summary & Molecular Identity

1-(4-Hydroxyphenyl)-3-isopropylurea (also known as N-(4-hydroxyphenyl)-N'-isopropylurea or Hydroxy-IPU) is a 1,3-disubstituted urea derivative. It occupies a critical intersection in chemical biology:

  • Pharmacologically: It represents a core scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors, a class of anti-inflammatory and analgesic agents.

  • Agrochemically: It is a primary Phase I metabolite of the herbicide Isoproturon (IPU) and related phenylureas, representing a detoxification intermediate.

PropertySpecification
CAS Number 23159-73-1
IUPAC Name 1-(4-hydroxyphenyl)-3-propan-2-ylurea
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Key Pharmacophore N,N'-disubstituted urea (Urea Linker)
Solubility Moderate (Polar modification via 4-OH)

Mechanism of Action: Pharmacological Target (sEH Inhibition)

While often identified as a metabolite, the structural architecture of 1-(4-Hydroxyphenyl)-3-isopropylurea aligns perfectly with the Structure-Activity Relationship (SAR) of Soluble Epoxide Hydrolase (sEH) inhibitors.

The Target: Soluble Epoxide Hydrolase (E.C. 3.3.2.10)

The sEH enzyme hydrolyzes Epoxyeicosatrienoic Acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties—into their corresponding, less active diols (DHETs). Inhibition of sEH stabilizes EET levels.

Molecular Interaction Mechanism

The urea moiety of 1-(4-Hydroxyphenyl)-3-isopropylurea mimics the transition state of epoxide hydrolysis.

  • Catalytic Pocket Binding: The enzyme's active site contains a catalytic triad: Asp335 , Tyr381 , and Tyr465 (human sEH numbering).

  • Hydrogen Bonding: The two N-H protons of the urea group form strong hydrogen bonds with the hydroxyl oxygen of Asp335 . This mimics the hydrogen bonding that stabilizes the epoxide ring opening in the natural substrate.

  • Hydrophobic Interactions:

    • The Isopropyl group fits into the smaller, hydrophobic pocket (R-pocket) of the enzyme.

    • The 4-Hydroxyphenyl group occupies the larger hydrophobic pocket (L-pocket). The 4-hydroxyl group increases water solubility but may slightly reduce potency compared to 4-halo analogs due to desolvation penalties, yet it remains a competent binder.

Visualization of sEH Inhibition Pathway

sEH_Mechanism Substrate Arachidonic Acid (Cytochrome P450 Epoxygenase) EETs EETs (Epoxyeicosatrienoic Acids) [ANTI-INFLAMMATORY] Substrate->EETs Biosynthesis sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Hydrolysis Target Complex Enzyme-Inhibitor Complex (Stabilized via Asp335 H-Bonds) sEH_Enzyme->Complex Blocked Active Site DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE/PRO-INFLAMMATORY] sEH_Enzyme->DHETs Catalysis Inhibitor 1-(4-Hydroxyphenyl)-3-isopropylurea (Urea Pharmacophore) Inhibitor->sEH_Enzyme Competitive Inhibition Complex->EETs Increases Half-life Complex->DHETs Prevents Formation

Caption: Mechanistic pathway showing the stabilization of anti-inflammatory EETs via competitive inhibition of sEH by the urea scaffold.

Mechanism of Action: Agrochemical Context (Metabolic Deactivation)

In the context of herbicide science, this compound is a Phase I metabolite of Isoproturon (IPU). Its formation represents a "Deactivation Mechanism."

Parent Mechanism (Isoproturon)[1]
  • Target: D1 protein of the Photosystem II (PSII) reaction center.

  • Action: Competes with plastoquinone (Qb) for the binding site, blocking electron transport and causing oxidative stress/plant death.

Metabolite Mechanism (1-(4-Hydroxyphenyl)-3-isopropylurea)
  • Hydroxylation Effect: The introduction of the hydroxyl group at the 4-position of the phenyl ring (via CYP450 monooxygenases) significantly increases the polarity (LogP decreases).

  • Loss of Affinity: The hydrophilic nature of the 4-OH group disrupts the hydrophobic interaction required for binding to the D1 protein pocket.

  • Detoxification: Consequently, this metabolite exhibits significantly reduced phytotoxicity compared to the parent Isoproturon, serving as a pathway for the plant (or weed) to survive herbicide application (resistance mechanism).

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescent)

This protocol validates the compound's activity as a sEH inhibitor using a surrogate substrate (PHOME).

Reagents:

  • Recombinant human sEH (hsEH).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve 1-(4-Hydroxyphenyl)-3-isopropylurea in DMSO to create a 10 mM stock. Serial dilute to range (1 nM – 100 µM).

  • Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final conc) with 20 µL of inhibitor in a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes (kinetic mode).

  • Analysis: Calculate IC50 by plotting reaction velocity (% of control) vs. log[Inhibitor].

Metabolic Stability & Identification (LC-MS/MS)

To confirm the compound's identity as a metabolite or to study its further breakdown.

Workflow:

  • Microsomal Incubation: Incubate Isoproturon (10 µM) with liver microsomes (RLM/HLM) or plant microsomes + NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).

  • Centrifugation: 10,000 x g for 10 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: MRM mode. Transition for 1-(4-Hydroxyphenyl)-3-isopropylurea: Parent ion [M+H]+ 195.1 → Fragment ions (characteristic urea cleavage).

References

  • FAO (Food and Agriculture Organization). (2008). Buprofezin and Isoproturon Metabolite Reports: Evaluation of Residues. FAO Plant Production and Protection Paper.

  • Sørensen, S. R., et al. (2001). "Isolation from Agricultural Soil and Characterization of a Sphingomonas sp. Able To Mineralize the Phenylurea Herbicide Isoproturon."[1] Applied and Environmental Microbiology, 67(12), 5403–5409.

  • Morisseau, C., & Hammock, B. D. (2005). "Impact of Soluble Epoxide Hydrolase Inhibition on Human Health." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextual Reference for Urea Mechanism).

  • Melling, B., et al. (2025).[2] "Complementary Oxygenations of Agrochemicals and Intermediates by Class I and II Unspecific Peroxygenases." Catalysis Science & Technology.

Sources

potential therapeutic targets of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Targeting of 1-(4-Hydroxyphenyl)-3-isopropylurea

Executive Summary

1-(4-Hydroxyphenyl)-3-isopropylurea represents a foundational pharmacophore in the class of 1,3-disubstituted urea inhibitors . While structurally simple, this molecule serves as a critical probe for interrogating the Soluble Epoxide Hydrolase (sEH) enzyme, a key regulator of cardiovascular physiology and inflammation.

This guide analyzes the compound’s utility as a pharmacological tool, elucidating its mechanism of action within the arachidonic acid cascade. It contrasts the molecule’s efficacy against modern clinical candidates (e.g., TPPU), providing researchers with a roadmap for utilizing this scaffold in Structure-Activity Relationship (SAR) studies and assay development.

Part 1: Chemical Identity & Structural Pharmacology

Compound: 1-(4-Hydroxyphenyl)-3-isopropylurea Class: 1,3-Disubstituted Urea / sEH Inhibitor Scaffold Molecular Weight: ~194.23 g/mol Key Pharmacophore: Urea bridge (-NH-CO-NH-) flanked by a lipophilic moiety (isopropyl) and a polar aromatic group (4-hydroxyphenyl).

The "Transition State Mimic" Concept

The therapeutic value of this molecule stems from its ability to mimic the transition state of epoxide hydrolysis. The urea functional group is chemically stable yet geometrically congruent with the high-energy intermediate formed when sEH hydrolyzes endogenous epoxides.

  • The Urea Bridge: Acts as the primary "warhead," engaging the catalytic spine of the enzyme.

  • The Isopropyl Group: Provides necessary hydrophobic bulk to occupy the substrate-binding pocket, though it is less potent than bulky adamantyl groups found in later-generation inhibitors.

  • The 4-Hydroxyphenyl Group: Offers a hydrogen-bond donor/acceptor site, increasing solubility but introducing a metabolic "soft spot" susceptible to rapid glucuronidation.

Part 2: Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)[1][2][3][4]

The primary target is the mammalian Soluble Epoxide Hydrolase (EPHX2) . This enzyme is the rate-limiting factor in the degradation of Epoxyeicosatrienoic Acids (EETs) , which are potent endogenous anti-inflammatory and vasodilatory lipid mediators.[1]

Mechanism of Action
  • EET Stabilization: Under normal physiology, CYP450 epoxygenases convert Arachidonic Acid into EETs.

  • Hydrolysis (The Problem): sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs), which are biologically inert or pro-inflammatory.[2][1]

  • Inhibition (The Solution): 1-(4-Hydroxyphenyl)-3-isopropylurea binds competitively to the sEH active site, blocking water access. This preserves the pool of active EETs.[3]

Therapeutic Implications[1][2][3][4]
  • Hypertension: EETs activate BK_Ca channels in vascular smooth muscle, causing hyperpolarization and vasodilation.

  • Neuropathic Pain: sEH inhibition blocks the degradation of epoxy-fatty acids that repress nociceptive signaling in the spinal cord.

  • Inflammation: EETs inhibit NF-κB nuclear translocation; stabilizing them reduces cytokine storms.

Part 3: Molecular Binding & Signaling Pathway

The following diagram illustrates the position of the inhibitor within the Arachidonic Acid cascade and the specific residues involved in the binding event.

sEH_Pathway cluster_binding Active Site Binding Mode fill_enzyme fill_enzyme fill_lipid fill_lipid fill_inhibitor fill_inhibitor fill_outcome fill_outcome AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Active: Vasodilatory, Anti-inflammatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate Entry DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Hydrolysis (Rapid) UreaInhibitor 1-(4-Hydroxyphenyl)-3-isopropylurea (Inhibitor) UreaInhibitor->sEH Competitive Inhibition (Ki < 100nM) Asp333 Asp333 (Catalytic Nucleophile) Tyr381 Tyr381 (Oxyanion Hole) Tyr465 Tyr465 (Oxyanion Hole) UreaBridge Urea Carbonyl & NH UreaBridge->Asp333 H-Bond (NH donor) UreaBridge->Tyr381 H-Bond (C=O acceptor) UreaBridge->Tyr465 H-Bond (C=O acceptor)

Caption: Mechanistic intervention of 1-(4-Hydroxyphenyl)-3-isopropylurea in the Arachidonic Acid cascade, highlighting the stabilization of EETs via active site blockade.

Part 4: Experimental Validation Framework

To validate the activity of this compound, a Fluorescent Reporter Assay is the industry standard. This protocol ensures self-validation by using a "turn-on" fluorescent substrate.

Protocol: Fluorometric sEH Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human sEH.

Materials:

  • Enzyme: Recombinant human sEH (hsEH).

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent nonspecific binding).

Workflow:

  • Preparation: Dissolve 1-(4-Hydroxyphenyl)-3-isopropylurea in DMSO to create a 10 mM stock. Perform serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation:

    • Add 20 µL of enzyme solution (final conc ~1 nM) to a black 96-well plate.

    • Add 20 µL of inhibitor dilution.

    • Incubate at 30°C for 5 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of PHOME substrate (final conc 50 µM).

  • Detection:

    • Monitor fluorescence at Excitation 330 nm / Emission 465 nm .

    • Mechanism:[4] Hydrolysis of PHOME yields a cyanohydrin intermediate which spontaneously decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response curve to calculate IC50.

Self-Validating Control: Include a "No Enzyme" blank to rule out spontaneous hydrolysis and a "Reference Inhibitor" (e.g., AUDA or TPPU) to verify enzyme activity.

Part 5: Comparative Pharmacology & Limitations

While a potent in vitro inhibitor, this specific molecule illustrates a classic challenge in drug development: Metabolic Stability .

Feature1-(4-Hydroxyphenyl)-3-isopropylureaModern Inhibitor (e.g., TPPU)Implication
Binding Core UreaUreaBoth bind Asp333/Tyr381/Tyr465 effectively.
Lipophilic Group IsopropylTrifluoromethoxyphenylIsopropyl is less bulky; lower potency (higher IC50).
Polar Group 4-HydroxyphenylPiperidinyl / AcylThe 4-OH group is a target for Phase II Conjugation (Glucuronidation).
Half-Life Short (< 1 hour)Long (> 24 hours)The 4-OH group leads to rapid clearance, limiting in vivo utility.

Expert Insight: Researchers should use 1-(4-Hydroxyphenyl)-3-isopropylurea primarily as a structural template or positive control in enzymatic assays. For in vivo efficacy studies (e.g., murine pain models), analogs where the 4-hydroxyl group is replaced by a metabolically stable moiety (like a trifluoromethoxy group) are required to sustain therapeutic plasma levels.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[2][5][3][1] Nature Reviews Drug Discovery. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[5][3] Journal of Medicinal Chemistry. Link

  • Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase for the treatment of neuropathic pain." Prostaglandins & Other Lipid Mediators. Link

  • PubChem Compound Summary. "1-(4-Hydroxyphenyl)-3-isopropylurea." National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Hydroxyphenyl)-3-isopropylurea (IPU). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern the solubility of IPU and providing detailed methodologies for its empirical determination.

Executive Summary

1-(4-Hydroxyphenyl)-3-isopropylurea is a urea derivative with a molecular structure that imparts a balance of hydrophilic and lipophilic characteristics. This dual nature dictates its solubility, making it sparingly soluble in water and more soluble in organic solvents. Understanding and quantifying this solubility is paramount for a range of applications, from reaction chemistry and purification to formulation development and analytical method design. This guide will equip the reader with the foundational knowledge and practical protocols to expertly navigate the challenges associated with the solubility of this compound.

Physicochemical Properties of 1-(4-Hydroxyphenyl)-3-isopropylurea

A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility study is built. While extensive experimental data for this specific molecule is not broadly published, we can infer its likely characteristics based on its constituent functional groups and data from structurally similar compounds.

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C10H14N2O2The elemental composition dictates the molecular weight and potential for intermolecular interactions.
Molecular Weight 194.23 g/mol [1]A moderate molecular weight that does not inherently limit solubility.
Structure Aromatic ring with a hydroxyl group, a urea linkage, and an isopropyl group.The phenolic hydroxyl group and the urea moiety can act as hydrogen bond donors and acceptors, contributing to solubility in polar, protic solvents. The isopropyl group and the phenyl ring introduce lipophilicity, enhancing solubility in non-polar organic solvents.
Hydrogen Bond Donors 2 (from the urea and hydroxyl groups)These sites are critical for interaction with protic solvents like water and alcohols.
Hydrogen Bond Acceptors 2 (from the urea and hydroxyl oxygens)These sites interact with protic solvents and polar aprotic solvents.
Predicted logP ~1.5 - 2.5This estimated octanol-water partition coefficient suggests a greater affinity for organic phases over aqueous phases, indicating limited water solubility.
pKa Phenolic hydroxyl ~9-10; Urea N-H >14The weakly acidic phenolic proton can be ionized at high pH, significantly increasing aqueous solubility through salt formation. The urea protons are generally not considered acidic under normal conditions.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For 1-(4-Hydroxyphenyl)-3-isopropylurea, its dissolution is governed by the interplay of several key factors:

  • "Like Dissolves Like" : This principle is paramount. The polarity of the solvent relative to the solute determines the extent of dissolution. IPU, with its polar urea and hydroxyl functionalities and its non-polar phenyl and isopropyl groups, will exhibit a nuanced solubility profile.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the urea and hydroxyl groups of IPU, facilitating dissolution. However, the non-polar regions of the molecule will resist solvation in highly polar solvents like water, leading to limited solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. They are often excellent solvents for compounds like IPU as they can solvate both the polar and, to some extent, the non-polar portions of the molecule.

    • Non-Polar Solvents (e.g., Hexane, Toluene) : The solubility in these solvents is expected to be low. While the phenyl and isopropyl groups have an affinity for these solvents, the energetic penalty of breaking the strong intermolecular hydrogen bonds in the solid IPU crystal lattice without the favorable interactions provided by polar solvents is significant.

  • Temperature : The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature will generally increase the solubility of 1-(4-Hydroxyphenyl)-3-isopropylurea. This is a critical parameter to consider during experimental design and for practical applications such as recrystallization.

  • pH : The phenolic hydroxyl group on the phenyl ring is weakly acidic. In aqueous solutions, increasing the pH above the pKa of this group will lead to its deprotonation, forming a phenoxide salt. This ionization dramatically increases the polarity of the molecule and, consequently, its aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the quantitative determination of 1-(4-Hydroxyphenyl)-3-isopropylurea solubility using the isothermal shake-flask method. This method is considered a gold standard for its reliability and direct measurement of equilibrium solubility.

Principle

An excess of solid 1-(4-Hydroxyphenyl)-3-isopropylurea is equilibrated with a given solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 1-(4-Hydroxyphenyl)-3-isopropylurea (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 analytical HPLC column

Step-by-Step Experimental Workflow
  • Preparation :

    • Accurately weigh an amount of 1-(4-Hydroxyphenyl)-3-isopropylurea into a series of vials, ensuring an excess of solid will remain after equilibration. A starting point of ~20 mg in 2 mL of solvent is often sufficient.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments can be conducted to confirm the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours).

  • Sample Processing :

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis :

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 1-(4-Hydroxyphenyl)-3-isopropylurea in the diluted sample using a validated HPLC-UV method. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

Analytical Method: HPLC-UV
  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

  • UV Detection : Monitor at the λmax of 1-(4-Hydroxyphenyl)-3-isopropylurea (to be determined by UV scan, likely around 240-280 nm).

  • Quantification : Use a calibration curve prepared from a stock solution of known concentration.

Data Presentation

The results of the solubility study should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25

Visualizations

Molecular Structure and Solubility Factors

G cluster_IPU 1-(4-Hydroxyphenyl)-3-isopropylurea cluster_Factors Key Solubility Influencers cluster_Groups Molecular Features IPU IPU Molecule Hydroxyl Phenolic -OH (H-Bond Donor/Acceptor, Acidic) IPU->Hydroxyl Urea Urea Moiety (H-Bond Donor/Acceptor) IPU->Urea Aromatic Phenyl Ring (Lipophilic) IPU->Aromatic Isopropyl Isopropyl Group (Lipophilic) IPU->Isopropyl Polarity Solvent Polarity Polarity->IPU Determines Solubility H_Bond Hydrogen Bonding H_Bond->IPU Enhances in Protic Solvents Temp Temperature Temp->IPU Generally Increases Solubility pH pH (Aqueous) pH->IPU Increases Aqueous Solubility Hydroxyl->Polarity Interacts with Hydroxyl->H_Bond Forms Hydroxyl->pH Ionizes at high pH Urea->Polarity Interacts with Urea->H_Bond Forms Aromatic->Polarity Favors non-polar Isopropyl->Polarity Favors non-polar G A 1. Preparation Add excess IPU to solvent in sealed vials B 2. Equilibration Agitate at constant temperature (24-48h) A->B C 3. Phase Separation Settle solids post-equilibration B->C D 4. Sampling & Filtration Filter supernatant through 0.22 µm filter C->D E 5. Dilution Dilute filtrate to fall within calibration range D->E F 6. Quantification Analyze by validated HPLC-UV method E->F G 7. Calculation Determine solubility from concentration F->G

Caption: Shake-flask method workflow for determining IPU solubility.

Conclusion

The solubility of 1-(4-Hydroxyphenyl)-3-isopropylurea is a critical parameter that is dictated by its molecular structure and the properties of the solvent system. While it exhibits limited aqueous solubility, this can be enhanced at higher pH. Its solubility in organic solvents is expected to range from moderate to high, particularly in polar aprotic solvents. The provided experimental protocol offers a reliable and systematic approach for the quantitative determination of its solubility, providing the necessary data for informed decision-making in research and development. This guide serves as a foundational resource, empowering scientists to both understand and experimentally determine the solubility of this compound with confidence and precision.

References

  • Vertex AI Search. (2024-08-30). Cas no 38652-14-1 (1-(4-Hydroxyphenyl)-3-methylurea).
  • BenchChem. (2025).
  • Solubility of Things. 1,3-Diisopropylurea - Solubility of Things.
  • P&S Chemicals. 1-(4-Hydroxyphenyl)-3-isopropyl urea.
  • BLDpharm. 23159-73-1|1-(4-Hydroxyphenyl)-3-isopropylurea.
  • BOC Sciences. CAS 23159-73-1 1-(4-Hydroxyphenyl)-3-Isopropylurea.
  • Solubility of Things. (3-hydroxyphenyl)urea - Solubility of Things.
  • Eurofins. (2022-11-07). ANALYTICAL METHOD SUMMARIES.
  • BenchChem. (2025). Analytical techniques for detecting and quantifying 1,3-Diisopropylurea impurities.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]

Sources

Technical Guide: Spectral Characterization of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization and synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS: 23159-73-1), a significant urea derivative often identified as a primary metabolite of the insecticide Buprofezin.

The following content is structured for researchers requiring rigorous identification standards, including specific NMR, IR, and MS data, alongside validated synthesis protocols.

Compound Identity & Significance

  • IUPAC Name: 1-(4-Hydroxyphenyl)-3-(propan-2-yl)urea

  • Common Names: Hydroxy-IPU, N-(4-hydroxyphenyl)-N'-isopropylurea

  • CAS Number: 23159-73-1[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol

  • Application: Primary metabolite of thiadiazine insecticides (e.g., Buprofezin); intermediate in the synthesis of urea-based enzyme inhibitors.

Synthesis Protocol

To generate high-purity reference standards for spectral analysis, the following synthesis protocol is recommended. This method utilizes the nucleophilic addition of 4-aminophenol to isopropyl isocyanate, ensuring high regioselectivity.

Reagents
  • Substrate: 4-Aminophenol (Reagent Grade, >98%)

  • Reagent: Isopropyl isocyanate (98%)[3]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Purification: Ethanol/Hexane for recrystallization

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-aminophenol (10.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (50 mL) under a nitrogen atmosphere. Stir until the amine is fully dissolved. Note: 4-aminophenol is oxidation-sensitive; maintain an inert atmosphere.

  • Addition: Cool the solution to 0°C. Add isopropyl isocyanate (10.5 mmol, 1.05 eq) dropwise via a syringe over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The product typically precipitates as a white solid.

  • Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted isocyanate.

  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:3) to yield white needle-like crystals.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Reaction Pathway Visualization

Synthesis Start 4-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Isopropyl Isocyanate (Electrophile) Reagent->Intermediate Product 1-(4-Hydroxyphenyl)-3-isopropylurea (Stable Urea) Intermediate->Product Proton Transfer (Fast)

Caption: Nucleophilic addition mechanism for the synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea.

Spectral Data Analysis

The following data sets are derived from purified samples dissolved in DMSO-


. This solvent is critical for observing exchangeable protons (NH, OH).
A. Nuclear Magnetic Resonance ( H NMR)

Instrument: 400 MHz NMR Spectrometer Solvent: DMSO-


 (

2.50 ppm reference)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.05 Singlet (br)1HAr-OH Phenolic hydroxyl (exchangeable)
8.08 Singlet1HAr-NH -COUrea proton adjacent to aromatic ring
7.15 Doublet (

Hz)
2HAr-H (meta to OH)Aromatic AA'BB' system
6.65 Doublet (

Hz)
2HAr-H (ortho to OH)Aromatic AA'BB' system
5.95 Doublet (

Hz)
1HCH-NH -COUrea proton adjacent to isopropyl
3.75 Multiplet (Septet)1HCH -(CH

)

Methine proton of isopropyl group
1.09 Doublet (

Hz)
6HCH-(CH

)

Methyl protons of isopropyl group

Interpretation Logic:

  • The AA'BB' pattern (7.15/6.65 ppm) confirms the para-substituted benzene ring.

  • The distinct NH signals (8.08 vs 5.95 ppm) differentiate the environment between the electron-withdrawing aryl group (deshielded) and the alkyl group (shielded).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3350 - 3400

(O-H) stretch
PhenolBroad band, H-bonded
3280 - 3320

(N-H) stretch
UreaSharp/Medium intensity
2960 - 2970

(C-H) stretch
Alkyl (

)
Isopropyl C-H antisymmetric stretch
1635 - 1655

(C=O) stretch
Amide I Characteristic Urea Carbonyl
1550 - 1560

(N-H) bend
Amide II N-H deformation coupled with C-N stretch
1230 - 1240

(C-O) stretch
Phenol C-OStrong intensity
C. Mass Spectrometry (ESI-MS / EI-MS)

Technique: Electrospray Ionization (Positive Mode) or Electron Impact (70 eV)

  • Molecular Ion:

    
     195.1 
    
    
    
    (Base Peak in ESI)
  • Exact Mass: 194.1055

Fragmentation Pattern (EI-MS):

  • 
     194:  Molecular Ion 
    
    
    
    .
  • 
     136: 
    
    
    
    . Loss of isopropyl amine fragment (rearrangement).
  • 
     109: 
    
    
    
    . 4-Aminophenol radical cation . This is the diagnostic peak formed by the cleavage of the urea bond on the alkyl side.
  • 
     43: 
    
    
    
    . Isopropyl cation.[3]
MS Fragmentation Logic Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 194 Frag1 Fragment A [4-Aminophenol]+ m/z 109 Parent->Frag1 Loss of Isopropyl Isocyanate (McLafferty-like) Frag3 Isopropyl Cation [C3H7]+ m/z 43 Parent->Frag3 Alkyl Cleavage Frag2 Fragment B [Isopropyl Isocyanate]+

Caption: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Quality Control & Stability

  • Storage: Store at -20°C. Solid state is stable for >2 years. Solutions in DMSO or Methanol degrade slowly over weeks (oxidation to quinone imines).

  • Impurities: Common impurities include 1,3-di(4-hydroxyphenyl)urea (formed if excess aminophenol reacts with itself/diisocyanate impurities) or 1,3-diisopropylurea .

  • TLC Visualization: The compound is UV active (254 nm). It can also be stained with Phosphomolybdic Acid (PMA) or Ferric Chloride (

    
    )  (turns violet due to the phenolic OH).
    

References

  • Food and Agriculture Organization (FAO) . Buprofezin: Pesticide Residues in Food - 2008 Evaluations. FAO Plant Production and Protection Paper.

  • National Institutes of Health (NIH) PubChem . Isopropylurea Compound Summary. PubChem CID 12725.

  • Alfa Chemistry . 1-(4-Hydroxyphenyl)-3-isopropylurea Product Entry (CAS 23159-73-1).[2]

  • SpectraBase . Urea Derivative Spectral Data Collections. Wiley Science Solutions.

Sources

Technical Guide: Metabolic Profiling of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Metabolism of 1-(4-Hydroxyphenyl)-3-isopropylurea Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Scientists

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of the metabolic fate of 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS: 23159-73-1). Structurally, this compound represents a critical "hybrid" scaffold found in various bioactive molecules, including urea-based herbicides (e.g., Isoproturon metabolites) and kinase inhibitors (e.g., Sorafenib analogs).

Understanding its metabolism is essential because it contains two distinct metabolic "handles": a phenolic hydroxyl group (highly susceptible to Phase II conjugation) and an N-isopropyl urea moiety (susceptible to Phase I oxidative dealkylation). This guide details the competing pathways of bioactivation and detoxification, providing researchers with a roadmap for experimental validation.

Chemical Profile
PropertyDetail
IUPAC Name 1-(4-hydroxyphenyl)-3-(propan-2-yl)urea
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Structural Class N-aryl-N'-alkylurea
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
Key Functional Groups Phenol (Acidic, H-bond donor), Urea (Neutral, Stable), Isopropyl (Lipophilic)

Predicted Metabolic Pathways (The Mechanistic Map)

The metabolism of 1-(4-Hydroxyphenyl)-3-isopropylurea is dictated by the competition between rapid Phase II conjugation and slower Phase I oxidation.

Phase II: Direct Conjugation (The Dominant Route)

The exposed hydroxyl group at the para-position of the phenyl ring is the primary site of metabolism.

  • Glucuronidation (UGT): Mediated by UDP-glucuronosyltransferases (likely UGT1A1, UGT1A6, or UGT1A9). This reaction adds a bulky glucuronic acid moiety, rendering the molecule highly water-soluble for renal excretion.

  • Sulfation (SULT): Mediated by Sulfotransferases (SULT1A1). This pathway often predominates at lower substrate concentrations due to the high affinity (low

    
    ) of SULTs compared to UGTs.
    
Phase I: Oxidative Dealkylation (The Bioactivation Route)

Cytochrome P450 enzymes (specifically CYP2D6, CYP2C19, or CYP3A4) target the isopropyl group attached to the urea nitrogen.

  • 
    -Hydroxylation:  The enzyme inserts oxygen at the methine carbon (CH) of the isopropyl group.
    
  • Carbinolamine Instability: The resulting intermediate, 1-(4-hydroxyphenyl)-3-(1-hydroxy-1-methylethyl)urea, is chemically unstable.

  • Spontaneous Collapse: The carbinolamine collapses, releasing acetone and the primary urea metabolite, 1-(4-hydroxyphenyl)urea .

Hydrolytic Cleavage (The Toxicological Risk)

While urea bonds are generally stable, high levels of amidase activity (hepatic or renal) can cleave the central urea bridge.

  • Products: Isopropylamine + 4-Aminophenol .

  • Risk: 4-Aminophenol is a known nephrotoxin and a precursor to reactive quinone imines (similar to Paracetamol toxicity).

Visualization of Metabolic Fate

The following diagram illustrates the branching pathways, highlighting the critical distinction between detoxification (Phase II) and potential bioactivation (Phase I/Hydrolysis).

Metabolism Parent 1-(4-Hydroxyphenyl)-3-isopropylurea (Parent) Glucuronide O-Glucuronide Conjugate (Major Urinary Metabolite) Parent->Glucuronide  UGT (Phase II)   Sulfate O-Sulfate Conjugate Parent->Sulfate  SULT (Phase II)   Carbinolamine [Unstable Carbinolamine] Intermediate Parent->Carbinolamine  CYP450 (Phase I) (alpha-hydroxylation)   Aminophenol 4-Aminophenol (TOXIC ALERT) Parent->Aminophenol  Amidase/Hydrolysis (Minor but Toxic)   Isopropylamine Isopropylamine Parent->Isopropylamine Desisopropyl 1-(4-Hydroxyphenyl)urea (Primary Amine Metabolite) Carbinolamine->Desisopropyl  Spontaneous Collapse   Acetone Acetone (Byproduct) Carbinolamine->Acetone

Figure 1: Predicted metabolic map showing the competition between detoxification (Green) and oxidative/hydrolytic fragmentation (Yellow/Red).

Experimental Protocols for Validation

To empirically verify the pathways described above, researchers should utilize the following self-validating workflows.

In Vitro Incubation (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH-regenerating system (required for CYP activity).

  • Procedure:

    • Pre-incubate HLM + Substrate (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Control: Run parallel incubation without NADPH to identify non-CYP hydrolysis (Amidase activity).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Metabolite Identification (LC-MS/MS Transitions)

Use a Triple Quadrupole or Q-TOF mass spectrometer. The following MRM (Multiple Reaction Monitoring) transitions are predicted based on fragmentation logic:

AnalytePrecursor Ion [M+H]⁺Product Ion (Quant)Product Ion (Qual)Rationale
Parent 195.1136.1110.1Loss of isopropyl amino group; Phenol fragment.
Glucuronide 371.1195.1113.0Neutral loss of glucuronic acid (176 Da).
Des-isopropyl 153.1110.193.1Loss of urea moiety (NCO).
4-Aminophenol 110.193.165.1Characteristic phenol fragmentation.
Reactive Metabolite Trapping (Glutathione)

Objective: Detect reactive quinone imines formed if the urea is cleaved or if the ring is oxidized to a catechol.

  • Protocol: Add Glutathione (GSH) or N-Acetylcysteine (NAC) (5 mM) to the microsomal incubation.

  • Detection: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor shifts of +305 Da (GSH adduct) in the LC-MS trace.

Toxicological Implications[2]

While the parent compound is likely moderately toxic, the metabolites pose specific risks that must be monitored during drug development:

  • Quinone Imine Formation: If the urea bond is hydrolyzed to 4-aminophenol, or if the phenyl ring undergoes further CYP-mediated oxidation to a catechol-urea, the resulting species can oxidize to Quinone Imines . These are electrophiles capable of depleting hepatic glutathione and causing covalent binding to cellular proteins (hepatotoxicity).

  • Acetone Production: The dealkylation of the isopropyl group releases acetone. While generally low risk, this confirms CYP induction potential (specifically CYP2E1).

References

  • Metabolism of Phenylureas: Tixier, C., et al. (2002). Environmental fate of phenylurea herbicides: biological and chemical degradation. Provides the foundational mechanism for N-dealkylation of isopropyl-urea moieties.

  • Mechanism of N-Dealkylation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Details the alpha-hydroxylation/carbinolamine collapse mechanism for N-isopropyl groups.

  • Paracetamol Analog Toxicity: Bessems, J. G., & Vermeulen, N. P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms. Establishes the risk profile for 4-hydroxyphenyl-amine derivatives and quinone imine formation.

  • Urea Stability in Biological Systems: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Comprehensive review of amidase activity on urea linkages.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed analytical methods and protocols for the accurate quantification of 1-(4-Hydroxyphenyl)-3-isopropylurea, a compound of interest in pharmaceutical development and quality control. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The rationale behind key procedural steps is explained to provide a deeper understanding of the methodologies. All protocols are designed to be self-validating in accordance with ICH Q2(R2) guidelines.[1][2]

Introduction and Analytical Strategy

1-(4-Hydroxyphenyl)-3-isopropylurea is a substituted urea derivative. Compounds of this class are prevalent in various fields, including agriculture (as herbicides like Isoproturon) and medicine.[3] Accurate and precise quantification is critical for several applications:

  • Quality Control (QC): Ensuring the purity and specified concentration of the compound in bulk drug substances or finished products.

  • Impurity Profiling: Detecting and quantifying the compound as a potential impurity or degradation product in other active pharmaceutical ingredients (APIs).[4]

  • Pharmacokinetic (PK) Studies: Measuring its concentration in biological fluids (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The choice of analytical method is dictated by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix.[6]

  • HPLC-UV: This is a widely accessible and reliable technique suitable for quantifying analytes at moderate to high concentrations in relatively clean sample matrices.[7] It is the workhorse for routine QC and content uniformity testing.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices like plasma, where matrix effects can be significant.[6][8] Its specificity is achieved by monitoring a specific precursor-to-product ion transition.

This guide provides comprehensive protocols for both techniques, enabling researchers to select and implement the method best suited for their needs.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical method.

start Start: Define Analytical Goal matrix_q What is the sample matrix? start->matrix_q sensitivity_q Is trace-level sensitivity (e.g., ng/mL) required? matrix_q->sensitivity_q Simple (e.g., Bulk Drug, Formulation) lc_msms Use LC-MS/MS Method matrix_q->lc_msms Complex (e.g., Plasma, Tissue) hplc_uv Use HPLC-UV Method sensitivity_q->hplc_uv No (e.g., QC, Assay) sensitivity_q->lc_msms Yes (e.g., PK studies)

Caption: Decision tree for selecting an analytical method.

Method 1: Quantification by HPLC-UV

This method is ideal for the assay of 1-(4-Hydroxyphenyl)-3-isopropylurea in bulk material or pharmaceutical formulations.

Principle

The method employs reversed-phase chromatography to separate the analyte from potential impurities. A C18 column is used, which retains the analyte based on hydrophobic interactions.[9] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. The phenolic hydroxyl group on the analyte has a pKa that necessitates pH control of the mobile phase to ensure consistent retention time and peak shape. Quantification is performed by measuring the absorbance of the analyte using a UV detector set at its wavelength of maximum absorbance (λmax).

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (for pH adjustment)

    • 1-(4-Hydroxyphenyl)-3-isopropylurea reference standard

Detailed Protocol

Step 1: Preparation of Mobile Phase

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.

Step 2: Chromatographic Conditions

  • The following conditions provide a robust starting point and should be optimized as needed.

ParameterRecommended ConditionCausality and Rationale
Column C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Isocratic: 60% A / 40% BAn isocratic method is simpler and more robust for routine QC analysis. The ratio is a starting point and should be adjusted to achieve a retention time of 3-7 minutes.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection λ ~225 nm (or λmax)The hydroxyphenyl group is the primary chromophore. Determine the λmax by running a spectrum of the standard using the DAD for optimal sensitivity. Wavelengths around 210-230 nm are common for similar structures.[11][12]
Run Time 10 minutesSufficient to allow for the elution of the analyte and any late-eluting impurities.

Step 3: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested range is 1 - 100 µg/mL. Dilute with the mobile phase.

Step 4: Preparation of Sample Solution

  • Accurately weigh a quantity of the sample expected to contain ~10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask. Add ~70 mL of a 50:50 methanol/water mixture and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to the mark with the same solvent. This yields a nominal concentration of 100 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Step 5: Analysis and Data Processing

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the sample solutions.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation (ICH Q2(R2) Framework)

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[2][13]

ParameterAcceptance CriteriaBrief Protocol
Specificity Peak is free from interference at its retention time.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light) to ensure separation from degradants.[4]
Linearity Correlation coefficient (r²) > 0.999Analyze 5-6 calibration standards across the proposed range (e.g., 1-150 µg/mL).
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[14]
Precision Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0%Repeatability: Six replicate preparations of the same sample. Intermediate: Repeat on a different day with a different analyst or instrument.
LOQ/LOD LOQ: S/N ratio ≥ 10 LOD: S/N ratio ≥ 3Determine by injecting progressively lower concentrations of the standard.
Robustness RSD of results ≤ 2.0%Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).[10]

Method 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity applications, such as determining analyte concentrations in plasma for pharmacokinetic studies.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, minimizing interference from the complex biological matrix.[8]

Instrumentation and Reagents
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents: In addition to those for HPLC-UV, an internal standard (IS) is required. An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.

Detailed Protocol

Step 1: Mass Spectrometer Tuning and Optimization

  • Infuse a standard solution of the analyte (~1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.

  • Optimize ESI source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the selected SRM transition to maximize the product ion signal.

  • Repeat this process for the internal standard.

Step 2: LC-MS/MS Conditions

ParameterRecommended ConditionCausality and Rationale
Column C18 (2.1 x 50 mm, 1.8 µm)A smaller dimension column is used with UPLC systems for faster analysis and better peak shapes, conserving solvent.
Mobile Phase Gradient: 95% A to 95% B over 3 minA gradient is often necessary to elute the analyte quickly while ensuring matrix components are washed from the column.[12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive or NegativeTo be determined during tuning. ESI(+) is common for urea derivatives.[8]
SRM Transitions Analyte: [M+H]⁺ → Product Ion IS: [M+H]⁺ → Product IonTo be determined experimentally. These transitions provide the method's specificity.

Step 3: Sample Preparation (Protein Precipitation) This is a common and rapid method for cleaning up plasma samples.[8]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile (protein precipitating agent).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

Overall Analytical Workflow

The following diagram outlines the general workflow from sample receipt to final data reporting for both methods.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt std_prep Prepare Stock & Calibration Standards sample_receipt->std_prep sample_prep Prepare Sample (Dilution / Extraction) sample_receipt->sample_prep instrument_setup Instrument Setup & Equilibration std_prep->instrument_setup sample_prep->instrument_setup sequence Run Sequence (Standards & Samples) instrument_setup->sequence integration Peak Integration sequence->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration calibration->quantification report Final Report Generation quantification->report

Sources

developing an in vitro assay for 1-(4-Hydroxyphenyl)-3-isopropylurea activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(4-Hydroxyphenyl)-3-isopropylurea as a Putative Soluble Epoxide Hydrolase (sEH) Inhibitor

Executive Summary

This technical guide outlines the development of a robust in vitro screening platform for 1-(4-Hydroxyphenyl)-3-isopropylurea . Based on its structural pharmacophore—a 1,3-disubstituted urea core—this molecule acts as a transition-state mimic for Soluble Epoxide Hydrolase (sEH/EPHX2) .

Inhibition of sEH is a validated therapeutic strategy for treating cardiovascular disease, inflammation, and neuropathic pain by stabilizing Epoxyeicosatrienoic acids (EETs). This guide details a primary fluorogenic biochemical assay for IC50 determination and a secondary cell-based anti-inflammatory validation assay.

Scientific Rationale & Mechanism

The Urea Pharmacophore

The 1,3-disubstituted urea moiety is the "gold standard" scaffold for sEH inhibitors. The urea carbonyl oxygen forms hydrogen bonds with tyrosine residues (Tyr383, Tyr466) in the sEH active site, while the N-H groups bond with Asp335. This mimics the transition state of epoxide ring opening.

  • Molecule: 1-(4-Hydroxyphenyl)-3-isopropylurea

  • Target: Mammalian Soluble Epoxide Hydrolase (sEH)[1]

  • Mechanism: Competitive inhibition of the catalytic C-terminal domain.

Pathway Visualization

The following diagram illustrates the biological context.[2][3][4][5] sEH hydrolyzes anti-inflammatory EETs into pro-inflammatory DHETs.[6] The urea inhibitor blocks this degradation.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Oxygenation CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Enzymatic Action Inhibitor 1-(4-Hydroxyphenyl)- 3-isopropylurea Inhibitor->sEH Inhibition (Transition State Mimic)

Figure 1: Mechanism of Action. The urea derivative inhibits sEH, preventing the degradation of beneficial EETs.

Primary Biochemical Assay: Fluorogenic sEH Inhibition

Objective: Determine the IC50 of 1-(4-Hydroxyphenyl)-3-isopropylurea using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Upon hydrolysis by sEH, PHOME releases the highly fluorescent 6-methoxy-2-naphthaldehyde (cyanohydrin intermediate decomposes spontaneously).

Reagents & Materials
ComponentSpecificationPurpose
Enzyme Recombinant Human sEH (rh-sEH)Target protein (conc: 1-5 nM final)
Substrate PHOME (CAS: 102841-39-0)Fluorogenic reporter (Km ~ 2.5 µM)
Buffer 25 mM Bis-Tris-HCl, pH 7.0Optimal pH for hydrolase activity
Additive 0.1 mg/mL BSA (Fatty Acid Free)Prevents enzyme adsorption to plastic
Test Compound 1-(4-Hydroxyphenyl)-3-isopropylureaAnalyte (dissolved in DMSO)
Positive Control AUDA or TPPUValidated sEH inhibitors
Experimental Protocol

Step 1: Compound Preparation [5]

  • Prepare a 10 mM stock of 1-(4-Hydroxyphenyl)-3-isopropylurea in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate an 8-point dose-response curve (Final assay concentrations: 10 µM to 0.004 µM).

  • Critical: Ensure final DMSO concentration in the well does not exceed 1% (v/v), as sEH is sensitive to organic solvents.

Step 2: Enzyme Pre-Incubation

  • Dilute rh-sEH enzyme to 2x concentration (e.g., 10 nM) in Assay Buffer (Bis-Tris + BSA).

  • Dispense 10 µL of 2x Enzyme into a black 384-well plate.

  • Add 200 nL of the Test Compound (using an acoustic dispenser or pin tool).

  • Incubate for 5 minutes at room temperature to allow the urea inhibitor to engage the active site.

Step 3: Reaction Initiation

  • Dilute PHOME substrate to 2x concentration (e.g., 50 µM) in Assay Buffer.

  • Dispense 10 µL of 2x Substrate into the wells.

  • Final Volume: 20 µL.

Step 4: Kinetic Measurement

  • Immediately transfer plate to a fluorescence microplate reader.

  • Settings:

    • Excitation: 330 nm

    • Emission: 465 nm

    • Mode: Kinetic (Read every 30 seconds for 10 minutes).

  • Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis
  • Normalization: Calculate % Inhibition =

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) to derive the IC50.

Secondary Assay: Cellular Anti-Inflammatory Validation

Objective: Confirm that the biochemical inhibition translates to biological efficacy by measuring the reduction of Nitric Oxide (NO) in LPS-stimulated macrophages. sEH inhibitors reduce NO levels by stabilizing anti-inflammatory EETs.

Workflow Diagram

Assay_Workflow Step1 Seed RAW 264.7 Macrophages (50k cells/well) Step2 Pre-treat with 1-(4-Hydroxyphenyl)-3-isopropylurea (1 hour) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 24 hours) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 Griess Reaction (Measure Nitrite at 540 nm) Step4->Step5

Figure 2: Cellular Validation Workflow. This assay confirms the compound reduces inflammatory markers in a live cell system.

Protocol Details
  • Cell Seeding: Plate RAW 264.7 cells in DMEM + 10% FBS. Allow adherence overnight.

  • Treatment: Add the test compound (0.1, 1, 10 µM) 1 hour prior to inflammation induction.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Readout: After 24 hours, mix 50 µL of supernatant with 50 µL of Griess Reagent. Incubate 10 mins. Read Absorbance at 540 nm.

  • Expectation: A dose-dependent decrease in nitrite accumulation compared to the LPS-only control indicates effective anti-inflammatory activity mediated (potentially) by sEH inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence PHOME spontaneous hydrolysisUse fresh substrate; keep buffer pH strictly at 7.0; minimize light exposure.
Low Signal Window Enzyme activity losssEH is sensitive to freeze-thaw. Aliquot enzyme and store at -80°C. Do not vortex vigorously.
Precipitation Poor solubility of Urea1-(4-Hydroxyphenyl)-3-isopropylurea has limited aqueous solubility. Ensure DMSO < 1% and consider adding 0.01% Triton X-100 to the buffer.
Flat Dose Response Non-specific bindingThe urea group can be "sticky." The inclusion of BSA (0.1 mg/mL) in the buffer is mandatory to prevent plastic adsorption.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Gomez, G. A., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. Link

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: therapeutic implications for cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Wolf, N. M., et al. (2006). Soluble Epoxide Hydrolase Inhibitors with Improved Potency and Pharmacokinetics. Journal of Medicinal Chemistry. Link

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Application Notes and Protocols for Testing the Herbicidal Activity of Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Mechanism of Phenylurea Herbicides in Agriculture

Phenylurea herbicides are a significant class of chemical compounds utilized in agriculture for the selective and non-selective control of a wide array of annual and perennial weeds.[1][2] First introduced in the mid-20th century, these herbicides are crucial for effective weed management in various crops, including cereals, corn, soybeans, and cotton.[2] Their herbicidal efficacy is rooted in their ability to inhibit photosynthesis, a fundamental process for plant survival and growth.[1][2]

The primary mode of action for phenylurea compounds is the disruption of the photosynthetic electron transport chain.[1][2] Specifically, they are potent inhibitors of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[2][3] Phenylurea herbicides bind to the D1 protein within the PSII complex at the QB-binding niche.[2] This action competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor, thereby blocking the electron flow from the primary quinone acceptor (QA) to PQ.[2] This interruption halts the production of ATP and NADPH, which are essential for carbon fixation.[2] The blockage of electron transport also leads to the formation of reactive oxygen species, causing lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in plant death.[1][2]

This document provides detailed protocols for assessing the herbicidal activity of phenylurea compounds through whole-plant bioassays and chlorophyll fluorescence analysis, enabling researchers to determine their efficacy and understand their physiological impact on target plant species.

Diagram of Phenylurea Herbicide Mechanism of Action

G cluster_0 Thylakoid Membrane cluster_1 Inhibition Pathway PSII Photosystem II (PSII) D1 Protein QA QA PSII->QA Light Energy QB QB Site QA->QB Electron Transfer PQ Plastoquinone (PQ) QB->PQ Electron Acceptance Block Blocks Electron Transfer Phenylurea Phenylurea Herbicide Phenylurea->QB Binds to QB site ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Cell Membrane Damage ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Part 1: Whole-Plant Pot Bioassay for Efficacy Determination

This protocol is designed to evaluate the herbicidal efficacy of phenylurea compounds on target weed species in a controlled environment. The objective is to determine the dose-response relationship of a weed species to a specific phenylurea herbicide.

Materials
  • Seeds of a susceptible target weed species (e.g., littleseed canarygrass (Phalaris minor), common lambsquarters (Chenopodium album), or species known to be sensitive to PSII inhibitors).[4][5]

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Phenylurea herbicide stock solution.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Calibrated sprayer for consistent and uniform application.

  • Analytical balance and volumetric flasks.

  • Non-ionic surfactant (if required by the herbicide formulation).[2]

Experimental Workflow

G cluster_workflow Whole-Plant Pot Bioassay Workflow A 1. Seed Germination & Seedling Establishment B 2. Herbicide Preparation & Application A->B C 3. Incubation in Controlled Environment B->C D 4. Data Collection (Visual Assessment & Biomass) C->D E 5. Data Analysis (GR50/ED50 Calculation) D->E

Caption: Experimental workflow for a whole-plant pot bioassay.

Detailed Protocol
  • Seed Germination and Seedling Establishment:

    • Sow seeds of the target weed species in pots filled with a standardized potting mix.

    • Place the pots in a greenhouse or growth chamber with optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • A few days prior to herbicide application, thin the seedlings to a uniform number per pot (e.g., 3-5 plants) to ensure consistency.[2][6]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the phenylurea compound in a suitable solvent.

    • Create a series of herbicide dilutions from the stock solution to establish a dose-response curve. A typical range might include a control (no herbicide) and several concentrations such as 0.1x, 0.5x, 1x, 2x, and 5x the recommended field application rate.[2]

    • If required by the herbicide formulation, add a non-ionic surfactant to the spray solutions to improve foliar uptake.[2]

    • Apply the herbicide solutions evenly to the designated pots using a calibrated sprayer to ensure uniform coverage of the foliage.[2]

  • Incubation and Data Collection:

    • After treatment, place the pots in the greenhouse or growth chamber in a randomized complete block design to minimize positional effects.

    • Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity. Symptoms of phenylurea herbicide injury include interveinal chlorosis (yellowing) and necrosis (tissue death), which typically appear first on the older leaves along the leaf margins.[3]

    • At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass from each pot.

    • Dry the harvested biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight for each treatment group.[2]

  • Data Analysis:

    • Calculate the percent inhibition of growth or biomass for each herbicide concentration relative to the untreated control.

    • Analyze the data using a non-linear regression model to determine the herbicide dose that causes a 50% reduction in growth (GR50) or biomass (ED50).[4] This value is a key indicator of the herbicide's potency.

Part 2: Chlorophyll Fluorescence Analysis for Rapid PSII Inhibition Assessment

This protocol provides a rapid and non-invasive method to measure the effect of phenylurea herbicides on the photosynthetic efficiency of plants by analyzing chlorophyll fluorescence. The objective is to quickly assess the inhibition of Photosystem II.

Materials
  • Healthy, well-watered plants of the target species, grown as described in the whole-plant bioassay.

  • Phenylurea herbicide solutions at various concentrations.

  • A portable chlorophyll fluorometer.

  • Leaf clips.

Detailed Protocol
  • Plant Treatment:

    • Treat the plants with the phenylurea herbicide solutions as described in the whole-plant bioassay protocol. Include an untreated control group.

  • Dark Adaptation:

    • Before taking measurements, dark-adapt the leaves for a minimum of 30 minutes.[2] This is a critical step to ensure that all PSII reaction centers are open (i.e., the primary quinone acceptor, QA, is fully oxidized).

  • Chlorophyll Fluorescence Measurement:

    • Use a portable chlorophyll fluorometer to measure the maximum quantum yield of PSII photochemistry (Fv/Fm). This parameter is a sensitive indicator of photosynthetic performance.

    • Place a leaf clip on the dark-adapted leaf and measure the minimal fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

    • The fluorometer will calculate the variable fluorescence (Fv = Fm - Fo) and the Fv/Fm ratio.

  • Data Analysis:

    • Compare the Fv/Fm values of the treated plants to those of the control plants. A decrease in the Fv/Fm ratio is a direct indication of PSII inhibition.[2]

    • Calculate the percentage of inhibition for each treatment and at different time points after application.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the whole-plant bioassay and chlorophyll fluorescence analysis.

Phenylurea CompoundTarget Weed SpeciesGR50 (g a.i./ha)ED50 (g a.i./ha)Fv/Fm Inhibition (at 1x rate, 24h)
DiuronPhalaris minor[Insert Value][Insert Value][Insert Value]%
LinuronChenopodium album[Insert Value][Insert Value][Insert Value]%
IsoproturonAvena fatua[Insert Value][Insert Value][Insert Value]%

Note: GR50 (Growth Reduction 50%) and ED50 (Effective Dose 50%) values are determined from the dose-response curves. Fv/Fm inhibition is calculated relative to the untreated control.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and reproducibility of these protocols, the following self-validating measures should be implemented:

  • Positive and Negative Controls: Always include an untreated control (negative control) to establish a baseline for normal plant growth and photosynthetic activity. A known, effective phenylurea herbicide can be used as a positive control to validate the experimental system.

  • Replication and Randomization: Each treatment should be replicated (e.g., 3-5 times) and the experimental units (pots) should be arranged in a randomized design to account for any environmental variability within the greenhouse or growth chamber.

  • Standardized Conditions: Maintain consistent and well-documented environmental conditions (light, temperature, humidity, watering regime) throughout the experiment to minimize variability.

  • Calibration of Equipment: Regularly calibrate all equipment, including the analytical balance, sprayer, and chlorophyll fluorometer, to ensure accurate and reliable measurements.

By adhering to these principles, researchers can generate robust and defensible data on the herbicidal activity of phenylurea compounds.

References

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF. Retrieved from [Link]

  • Tending My Garden. (2013, March 7). How to Test for the Presence of Herbicides. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Retrieved from [Link]

  • YouTube. (2022, September 21). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. Retrieved from [Link]

  • Michigan State University. (n.d.). Herbicide resistant weeds in Michigan. Retrieved from [Link]

Sources

Application Note: 1-(4-Hydroxyphenyl)-3-isopropylurea as a Chemical Probe

[1][2]

Executive Summary

1-(4-Hydroxyphenyl)-3-isopropylurea acts as a bifunctional chemical probe.[1][2] Its phenolic headgroup serves as a sensor for oxidative enzymes (Tyrosinase, Peroxidases, CYPs), allowing researchers to study the formation of reactive quinone imine species.[1][2] Simultaneously, its isopropylurea tail mimics the pharmacophore of various bioactive lipids and inhibitors, making it a useful scaffold for probing the active sites of urea-recognizing proteins like Soluble Epoxide Hydrolase (sEH).[1][2] This guide provides protocols for its use in metabolic profiling, enzyme inhibition assays, and analytical standardization.[1][2]

Chemical Identity & Properties

PropertyDetail
Chemical Name 1-(4-Hydroxyphenyl)-3-isopropylurea
Synonyms N-(4-hydroxyphenyl)-N'-isopropylurea; 1-isopropyl-3-(4-hydroxyphenyl)urea
CAS Number 23159-73-1
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; Low solubility in water.[1][2]
Stability Stable as solid.[1][2] Solutions in DMSO are stable at -20°C for 3 months.[1][2] Sensitive to strong oxidants.[1][2]
Key Pharmacophore Phenol: Redox center (H-donor, radical scavenger).Urea: H-bond donor/acceptor (Binding determinant).[1][2]

Mechanism of Action

Oxidative Bioactivation Probe

The primary utility of this probe lies in its susceptibility to metabolic activation.[1][2] High-valent heme-iron enzymes (e.g., Cytochrome P450s, Peroxidases) or copper-dependent enzymes (Tyrosinase) can abstract a hydrogen atom from the phenolic hydroxyl group.[1][2]

  • Step 1: Formation of a phenoxy radical.[1][2]

  • Step 2: Further oxidation to a Quinone Imine (reactive electrophile).[1][2]

  • Step 3: The Quinone Imine can be trapped by nucleophiles (e.g., Glutathione, Cysteine residues), making this molecule a probe for reactive metabolite formation and protein adduction .[1][2]

Ligand Scaffold (sEH & TRPV1)

The N,N'-disubstituted urea motif is a classic bioisostere found in:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea hydrogens bond with Asp335 in the sEH catalytic tunnel.[1][2] The isopropyl group fits the hydrophobic pocket.[1][2]

  • TRPV1 Agonists: The 4-hydroxyphenyl-urea structure mimics the vanillyl-amide motif of capsaicin, potentially acting as a weak agonist or antagonist to probe channel gating.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, validated stock for biological assays.

  • Weighing: Weigh 1.94 mg of 1-(4-Hydroxyphenyl)-3-isopropylurea powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.[1][2]

    • Concentration: 10 mM.[1][2]

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes (light sensitive).

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in assay buffer (e.g., PBS) immediately before use to achieve 10 µM final concentration. Ensure DMSO content is <0.1% to avoid solvent effects.[1][2]

Protocol B: Tyrosinase/Oxidative Activation Assay

Objective: Use the probe to measure oxidative enzyme activity or screen for radical scavenging.[1][2]

Materials:

  • Mushroom Tyrosinase (Sigma, T3824) or Peroxidase.[1][2]

  • Probe Stock (10 mM).[1][2]

  • Phosphate Buffer (50 mM, pH 6.5).[1][2]

  • UV-Vis Spectrophotometer (96-well plate reader).[1][2]

Procedure:

  • Plate Setup: In a 96-well clear plate, add:

    • Blank: 190 µL Buffer + 10 µL Probe (Final 500 µM).

    • Control: 190 µL Buffer + 10 µL Tyrosinase (200 U/mL).[1][2]

    • Test: 180 µL Buffer + 10 µL Tyrosinase + 10 µL Probe.

  • Incubation: Incubate at 25°C.

  • Kinetic Read: Measure Absorbance at 280 nm (substrate depletion) and 300–450 nm (formation of quinone intermediates) every 1 minute for 30 minutes.

  • Analysis: The appearance of a peak around 300-310 nm or broad absorbance in the visible range indicates oxidation to the quinone imine.[1][2]

    • Note: If testing inhibition of tyrosinase, add a known substrate (L-DOPA) and use 1-(4-Hydroxyphenyl)-3-isopropylurea as the inhibitor.[1][2]

Protocol C: Metabolic Stability & GSH Trapping (LC-MS/MS)

Objective: Confirm the formation of reactive intermediates (Quinone Imine) by trapping with Glutathione (GSH).[1][2]

  • Incubation Mix:

    • Liver Microsomes (1 mg/mL protein).[1][2]

    • Probe (10 µM).[1][2]

    • Glutathione (GSH, 5 mM).[1][2]

    • Magnesium Chloride (3 mM).[1][2]

    • Potassium Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM) to start the reaction.[1][2]

  • Timepoints: Sample 50 µL at 0, 15, 30, and 60 min.

  • Termination: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000 x g, 10 min).

  • LC-MS Analysis: Inject supernatant.

    • Target: Look for the parent mass [M+H]+ = 195.1.[1][2]

    • Adduct Search: Look for [M + GSH - 2H + H]+.[1][2]

      • Calculation: 194 (Probe) - 2 (Oxidation) + 307 (GSH) = 499 Da.[1][2] Search for m/z 500 .[1][2]

    • Interpretation: Detection of m/z 500 confirms the probe generates a reactive quinone imine, validating its use as a mechanistic trap.[1][2]

Visualizing the Mechanism

The following diagram illustrates the oxidative bioactivation pathway of the probe.

BioactivationPathwaycluster_legendReaction TypeParent1-(4-Hydroxyphenyl)-3-isopropylurea(Parent)RadicalPhenoxy RadicalIntermediateParent->Radical -e-, -H+(P450 / Peroxidase)QIQuinone Imine(Reactive Electrophile)Radical->QI -e-, -H+AdductGSH-Conjugate(Stable Adduct)QI->Adduct + GSH(Nucleophilic Attack)key1Oxidationkey2Conjugation

Figure 1: Oxidative bioactivation pathway of 1-(4-Hydroxyphenyl)-3-isopropylurea showing conversion to a reactive quinone imine and subsequent trapping by glutathione.[1][2]

Analytical Reference Data

When using this compound as a reference standard for LC-MS, use the following transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Mode
Parent 195.1 [M+H]⁺153.1 (Loss of Isopropyl)15Positive
Parent 195.1 [M+H]⁺110.0 (Phenol-NH group)25Positive
Parent 193.1 [M-H]⁻150.1 (Isocyanate loss)10Negative

Troubleshooting & Optimization

  • Issue: Low Solubility in Buffer.

    • Solution: Ensure the DMSO stock is fully dissolved.[1][2] Do not exceed 1% DMSO in the final assay.[1][2] If precipitation occurs, use 0.05% Pluronic F-127 as a dispersant.[1][2]

  • Issue: Rapid Degradation.

    • Solution: The phenol group is sensitive to air oxidation.[1][2] Prepare buffers with degassed water or add modest antioxidants (e.g., Ascorbic acid) unless the assay is specifically testing oxidative stability.[1][2]

  • Issue: No Enzyme Inhibition Observed. [1][2]

    • Insight: As a urea, it may be a slow-binding inhibitor.[1][2] Pre-incubate the probe with the enzyme (e.g., sEH) for 15 minutes before adding the substrate.[1][2]

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology, 45, 311-333.[1][2] (Provides context on urea-based pharmacophores). Link[1][2]

  • Bolton, J. L., et al. (2000). "Role of quinones in toxicology."[1][2] Chemical Research in Toxicology, 13(3), 135-160.[1][2] (Mechanistic grounding for phenol-quinone oxidation). Link[1][2]

  • PubChem Compound Summary. "1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1)."[1][2] National Center for Biotechnology Information.[1][2] Link

  • CymitQuimica Product Catalog. "1-(4-Hydroxyphenyl)-3-isopropylurea." (Source for chemical availability and physical properties).[1][2][3] Link

Application Notes & Protocols: Strategic Formulation of 1-(4-Hydroxyphenyl)-3-isopropylurea for Preclinical Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 1-(4-Hydroxyphenyl)-3-isopropylurea, a compound of interest for biological research due to its structural motifs. The inherent challenge of its predicted poor aqueous solubility necessitates robust and rational formulation strategies to ensure valid and reproducible outcomes in both in vitro and in vivo settings. We present detailed, step-by-step protocols for creating a dimethyl sulfoxide (DMSO)-based stock solution for cell-based assays and a carboxymethylcellulose/Tween 80-based suspension for animal studies. The scientific rationale underpinning the choice of excipients, concentrations, and handling procedures is thoroughly explained to empower researchers to adapt these methodologies to their specific experimental needs while maintaining scientific rigor.

Scientific Introduction: The Formulation Imperative

The compound 1-(4-Hydroxyphenyl)-3-isopropylurea belongs to the aryl urea class of molecules, a scaffold known to be prevalent in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1] The 4-hydroxyphenyl moiety, in particular, is a common feature in many biologically active agents, contributing to target interactions through hydrogen bonding and other mechanisms.[2]

However, the therapeutic potential of any compound cannot be evaluated without first overcoming the critical hurdle of delivery. Like many modern drug candidates, 1-(4-Hydroxyphenyl)-3-isopropylurea is predicted to have low aqueous solubility, a characteristic that can severely limit its bioavailability and lead to inconsistent experimental data.[3] An effective formulation strategy is therefore not merely a preparatory step but a fundamental component of the experimental design. This guide provides the foundational methods to solubilize or uniformly suspend the compound for accurate and reliable preclinical evaluation.

Core Physicochemical Properties

A successful formulation is built upon a solid understanding of the compound's physical and chemical characteristics. The following properties for 1-(4-Hydroxyphenyl)-3-isopropylurea have been calculated or predicted based on its chemical structure.

PropertyValue (Calculated/Predicted)Significance in Formulation Design
Molecular Formula C₁₀H₁₄N₂O₂Defines the molecular weight for all concentration calculations.
Molecular Weight 194.23 g/mol Essential for accurate weighing to prepare solutions and suspensions.
Appearance White to off-white crystalline powderProvides a preliminary visual check for compound purity and integrity.
Aqueous Solubility Predicted to be lowThe primary challenge; dictates the need for solubilizing agents or suspension vehicles.
Organic Solubility Soluble in DMSO, Ethanol, MethanolIdentifies appropriate solvents for creating high-concentration stock solutions for in vitro use.
Predicted LogP ~1.5 - 2.0Suggests moderate lipophilicity. The compound is likely to have good membrane permeability but poor aqueous solubility (BCS Class II).[3]

In Vitro Formulation: Protocol for Cell-Based Assays

For in vitro studies, the objective is to create a concentrated, sterile stock solution that can be diluted into aqueous cell culture media to the final desired concentration without precipitation. The vehicle must be non-toxic to the cells at its final working concentration.

Rationale for Vehicle Selection: DMSO

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for several key reasons:

  • High Solubilizing Capacity: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

  • Miscibility with Water: It is fully miscible with aqueous culture media, allowing for homogenous dilution.

  • Low Cytotoxicity at Low Concentrations: Most cell lines can tolerate final DMSO concentrations of ≤0.5% (v/v) without significant cytotoxic effects, though this should be empirically determined for the specific cell line in use.

Detailed Protocol: Preparation of a 10 mM Stock Solution

Materials:

  • 1-(4-Hydroxyphenyl)-3-isopropylurea (purity >98%)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sterile, aerosol-barrier pipette tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.942 mg of 1-(4-Hydroxyphenyl)-3-isopropylurea.

    • Calculation: 194.23 g/mol * 0.010 mol/L * 0.001 L = 0.0019423 g = 1.9423 mg

  • Weighing: Carefully weigh the calculated amount of the compound and transfer it into a sterile tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If dissolution is slow, brief sonication in a room temperature water bath can be applied.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Experimental Workflow: From Stock to Cells

The following workflow ensures accurate and consistent dosing in cell culture experiments.

Caption: Workflow for in vitro formulation and cell treatment.

In Vivo Formulation: Protocol for Animal Studies

For systemic administration in animal models (e.g., oral gavage), the compound must be delivered in a non-toxic, biocompatible vehicle that ensures uniform dosing. Given its poor aqueous solubility, a suspension is the most practical approach.

Rationale for Vehicle Selection: CMC/Tween 80 Suspension

A combination of carboxymethylcellulose (CMC) and a surfactant like Tween 80 is a widely used and effective vehicle system for preclinical oral studies.[4]

  • 0.5% Sodium CMC (w/v): This polymer acts as a suspending and viscosity-enhancing agent. It increases the viscosity of the water, slowing the sedimentation rate of the drug particles and allowing for more uniform and accurate dosing.

  • 0.1% Tween 80 (v/v): This non-ionic surfactant acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, preventing particle aggregation and promoting a finer, more homogenous suspension.

Detailed Protocol: Preparation of a 10 mg/mL Suspension

Materials:

  • 1-(4-Hydroxyphenyl)-3-isopropylurea (micronized powder is preferred)

  • Sodium Carboxymethylcellulose (CMC, low viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection or equivalent purified water

  • Glass beaker and magnetic stir bar

  • Magnetic stir plate

  • Graduated cylinders

Procedure:

  • Prepare the Vehicle (10 mL total volume): a. Measure ~9 mL of sterile water into a glass beaker with a magnetic stir bar. b. Place the beaker on a magnetic stir plate and begin stirring to create a vortex. c. Slowly sprinkle 50 mg of CMC (for 0.5% w/v) into the vortex to prevent clumping. Continue stirring until the CMC is fully hydrated and dissolved (this may take 30-60 minutes). d. Add 10 µL of Tween 80 (for 0.1% v/v) to the solution and stir for another 5-10 minutes until fully dispersed. e. Transfer the solution to a 10 mL graduated cylinder and add sterile water to bring the final volume to exactly 10 mL. Return to the beaker and stir to combine.

  • Prepare the Suspension: a. Weigh 100 mg of 1-(4-Hydroxyphenyl)-3-isopropylurea for a final concentration of 10 mg/mL. b. While the prepared vehicle is stirring, slowly add the weighed compound. c. Allow the suspension to stir for at least 30 minutes before dosing.

  • Administration and Handling: a. Prepare Fresh Daily: This suspension should be prepared fresh each day of the study. b. Maintain Suspension: The suspension must be stirred continuously using the magnetic stir plate throughout the entire dosing procedure. Immediately before drawing up each dose into a syringe, ensure the suspension is homogenous.

Experimental Workflow: From Powder to Animal

Caption: Workflow for in vivo suspension formulation and administration.

Trustworthiness & Validation: Essential Quality Control

To ensure the integrity of your biological data, the following practices are mandatory:

  • Vehicle Control Group: In every experiment, a control group must be included that receives the vehicle only (e.g., media with 0.1% DMSO in vitro, or the CMC/Tween 80 vehicle in vivo). This is the only way to definitively attribute observed effects to the compound itself.

  • Purity Confirmation: Always use a compound with a certificate of analysis confirming high purity (e.g., >98%). Impurities are a common source of confounding results.

  • Visual Inspection: Before each use, visually inspect stock solutions for any signs of precipitation. For suspensions, ensure a homogenous, milky appearance with no large clumps or rapid settling.

References

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis of Step I 1-(4-Hydroxyphenyl)-3-phenyl-1-propanol. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]

  • Al-Zoubi, W., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved February 2, 2026, from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). Retrieved February 2, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved February 2, 2026, from [Link]

  • 1-(4-Hydroxyphenyl)-3-methylurea. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. Retrieved February 2, 2026, from [Link]

  • 1-Isopropyl-3-(4-isopropyl-phenyl)-urea. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE. (2024). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. (2022). F1000Research. Retrieved February 2, 2026, from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Analytical Standard Preparation for 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers requiring a rigorous methodology for the preparation, characterization, and maintenance of 1-(4-Hydroxyphenyl)-3-isopropylurea as an analytical reference standard.

Introduction & Compound Profile

1-(4-Hydroxyphenyl)-3-isopropylurea is a substituted phenylurea, often encountered as a metabolite in the degradation pathways of urea-based herbicides (e.g., related to Isoproturon analogs) or as an intermediate in the synthesis of pharmaceutical carbamates/ureas. Its structural combination of a phenolic moiety and a urea linkage presents specific stability challenges—namely oxidation sensitivity (phenol) and hydrolytic degradation (urea)—that must be managed during standard preparation.

Physicochemical Profile (Theoretical)
PropertyValue / DescriptionSignificance for Protocol
Formula C₁₀H₁₄N₂O₂Basis for molarity calculations.
Mol. Weight 194.23 g/mol Use for gravimetric conversion.
Structure p-HO-C₆H₄-NH-CO-NH-CH(CH₃)₂Phenolic -OH is acidic (pKa ~10); Urea is neutral.
Solubility Low in water; High in MeOH, DMSO, ACNCritical: Do not use pure water for stock solutions.
pKa ~9.9 (Phenolic OH)pH > 8 increases oxidation risk (phenolate formation).
LogP ~1.2 - 1.5 (Est.)Moderate lipophilicity; prone to adsorption on plastics.

Standard Qualification Workflow (Sourcing to Certified Material)

Before preparing working solutions, the "primary material" must be qualified. If a commercial Certificate of Analysis (CoA) is unavailable (common for metabolites), you must generate one using Quantitative NMR (qNMR) and LC-MS .

Qualification Logic Diagram

Standard_Qual Raw Raw Material (Synthesized/Isolated) ID Identity Confirmation (1H-NMR, MS/MS, IR) Raw->ID 1. Structure Check Purity Purity Assignment (Mass Balance / qNMR) ID->Purity 2. Quantitation Stock Primary Stock Solution (1.0 mg/mL in DMSO) Purity->Stock 3. Gravimetric Prep Stock->Purity Stability Check (t=0, t=1w) Working Working Standards (Serial Dilution) Stock->Working 4. Dilution

Figure 1: Workflow for converting raw material into a reliable analytical standard.

Detailed Preparation Protocols

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration stock solution. Solvent Selection: DMSO (Dimethyl Sulfoxide) is the preferred solvent due to the compound's urea backbone (solubility) and phenolic group (stability). Methanol is a secondary choice but evaporates faster, altering concentration.

Materials:

  • 1-(4-Hydroxyphenyl)-3-isopropylurea (Solid).

  • Solvent: DMSO (LC-MS Grade) or Methanol (LC-MS Grade).

  • Vessel: Amber glass volumetric flask (Class A), 10 mL.

  • Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Procedure:

  • Equilibration: Allow the solid material to reach room temperature in a desiccator to prevent condensation (hygroscopicity management).

  • Weighing:

    • Place a clean weighing boat on the balance. Tare.

    • Weigh approximately 10.00 mg of the substance. Record the exact mass (

      
      ) to 0.01 mg.
      
  • Dissolution:

    • Transfer the solid quantitatively into a 10 mL amber volumetric flask . Use a small funnel.

    • Rinse the weighing boat 3 times with small volumes (~0.5 mL) of DMSO, adding rinses to the flask.

    • Note: Sonicate for 2 minutes if dissolution is slow. Avoid heating >30°C to prevent urea hydrolysis.

  • Volume Adjustment:

    • Fill the flask to ~90% volume with DMSO.

    • Allow the solution to equilibrate to 20°C.

    • Dilute to the mark with DMSO. Stopper and invert 10 times.

  • Concentration Calculation:

    
    
    (Where Purity is expressed as a decimal, e.g., 0.98).
    
Protocol B: Working Standard Dilution (Serial)

Objective: Prepare calibration standards for HPLC/LC-MS. Diluent: 50:50 Acetonitrile:Water (v/v). Do not use pure water as diluent to prevent precipitation of the lipophilic urea.

Dilution Scheme (Example):

Standard IDSourceVolume TakenDiluent Vol.Final Conc.
WS-1 Primary Stock (1000 µg/mL)100 µL900 µL100 µg/mL
WS-2 WS-1 (100 µg/mL)100 µL900 µL10 µg/mL
WS-3 WS-2 (10 µg/mL)100 µL900 µL1.0 µg/mL
WS-4 WS-3 (1.0 µg/mL)500 µL500 µL0.5 µg/mL

Characterization & Purity Assignment (The "Self-Validating" System)

To ensure scientific integrity, you cannot assume the label purity is accurate for research-grade metabolites. Use the Mass Balance Approach .

Identity Verification (NMR/MS)
  • ¹H-NMR (DMSO-d₆): Look for the characteristic isopropyl doublet (~1.1 ppm), the methine septet (~3.8 ppm), the urea -NH protons (often broad singlets >5 ppm), and the AA'BB' aromatic system of the 4-hydroxyphenyl group (~6.7 and 7.2 ppm).

  • LC-MS/MS: Operate in Negative ESI Mode (favored for phenols).

    • Precursor Ion: [M-H]⁻ = 193.2 m/z.

    • Fragment Ions: Look for loss of the isopropyl isocyanate moiety.

Purity Calculation

Calculate the "Potency" (


) to correct your weighing:


  • %H₂O: Determine via Karl Fischer titration.

  • %Solvents: Determine via Residual Solvent GC.

  • %HPLC_Area: Chromatographic purity at 254 nm.

Stability & Storage Guidelines

The phenolic hydroxyl group makes this compound susceptible to oxidative degradation (quinonoid formation), turning solutions pink/brown over time.

  • Primary Stock (DMSO):

    • Storage: -20°C or -80°C.

    • Container: Amber glass with PTFE-lined cap.

    • Shelf Life: 6 months (re-validate via HPLC check).

  • Working Standards (ACN/Water):

    • Storage: 4°C (Refrigerated).

    • Shelf Life: < 1 week. Ureas can hydrolyze in aqueous mixtures over time.

  • Light Protection: Strictly required. The phenolic moiety absorbs UV and can generate free radicals.

QC & System Suitability

Before running samples, inject WS-3 (1.0 µg/mL) to verify system performance.

  • Tailing Factor: Must be < 1.5 (Phenols can tail on silica-based columns; use an end-capped C18 column).

  • Carryover: Inject a blank after the highest standard. Phenolic ureas can adsorb to injector seals.

  • Linearity: R² > 0.995 over the range 0.1 – 10 µg/mL.

References

  • European Chemicals Agency (ECHA). (2023). Guidance on the preparation of analytical standards for metabolites. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). The 100% Quantitative NMR (qNMR) Method for Purity Assessment. Journal of Natural Products. Retrieved from [Link]

Application Note: Kinetic Characterization of Soluble Epoxide Hydrolase (sEH) Inhibition using 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers optimizing enzyme inhibition assays, specifically targeting Soluble Epoxide Hydrolase (sEH) . The compound 1-(4-Hydroxyphenyl)-3-isopropylurea represents a classic 1,3-disubstituted urea pharmacophore, widely utilized in Structure-Activity Relationship (SAR) studies to probe the catalytic pocket of hydrolases.

Introduction & Mechanistic Basis[1][2]

The soluble epoxide hydrolase (sEH) enzyme is a critical regulator of cardiovascular and inflammatory physiology.[1] It metabolizes epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs). Inhibition of sEH stabilizes EETs, promoting vasodilation and anti-inflammatory signaling.

1-(4-Hydroxyphenyl)-3-isopropylurea functions as a transition-state mimic . The urea functional group acts as the primary pharmacophore, engaging the enzyme's catalytic triad.

Mechanism of Action

The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466). The urea carbonyl oxygen of the inhibitor forms hydrogen bonds with the tyrosine residues (Tyr383/Tyr466), mimicking the oxyanion hole interaction utilized by the native epoxide substrate. The N-isopropyl and N-(4-hydroxyphenyl) groups occupy the hydrophobic pockets, preventing substrate access.

sEH_Mechanism AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme (Active) EETs->sEH Substrate DHETs DHETs (Inactive Diols) sEH->DHETs Hydrolysis Inhibitor 1-(4-Hydroxyphenyl)- 3-isopropylurea Inhibitor->sEH Competitive Binding

Figure 1: The Arachidonic Acid Cascade.[1][2][3] The inhibitor blocks sEH, preventing the degradation of beneficial EETs.

Experimental Protocol: Fluorescent sEH Inhibition Assay

This protocol utilizes the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-acetate), which becomes highly fluorescent upon hydrolysis by sEH.

A. Reagents & Preparation[1][2][3][6]
ReagentSpecificationPreparation Notes
Assay Buffer 25 mM Bis-Tris-HCl, pH 7.0Supplement with 0.1 mg/mL BSA (fresh). Avoid phosphate buffers (can inhibit sEH).
Enzyme Recombinant Human sEHDilute to 0.5–1.0 nM final concentration in Assay Buffer. Keep on ice.
Substrate PHOME (Fluorogenic)Dissolve in DMSO to 10 mM stock. Final assay concentration: 50 µM.
Inhibitor 1-(4-Hydroxyphenyl)-3-isopropylureaDissolve in 100% DMSO. Prepare serial dilutions (e.g., 10 mM to 1 nM).
Control AUDA or TPPUUse as a positive control for inhibition validation.
B. Critical Step: Inhibitor Solubilization

The 4-hydroxyphenyl moiety increases polarity compared to purely lipophilic sEH inhibitors, but the urea core remains prone to aggregation.

  • Stock Prep: Dissolve powder in anhydrous DMSO to 20 mM. Vortex vigorously for 30 seconds.

  • Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the urea.

C. Assay Workflow (96-well Black Plate)

Step 1: Enzyme Pre-Incubation (Essential for Equilibrium)

  • Add 180 µL of diluted sEH enzyme solution to wells.

  • Add 20 µL of Inhibitor (at 10x final concentration).

    • Note: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Incubate at 30°C for 10 minutes . This allows the urea inhibitor to properly orient within the catalytic pocket.

Step 2: Reaction Initiation

  • Add 50 µL of PHOME substrate (diluted in buffer) to all wells.

  • Final reaction volume: 250 µL.

Step 3: Kinetic Measurement

  • Instrument: Fluorescence Microplate Reader.

  • Settings: Excitation

    
    , Emission 
    
    
    
    .
  • Duration: Read every 30 seconds for 10–20 minutes at 30°C.

Assay_Workflow Start Start Prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor) Start->Prep Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 30°C Prep->Incubate Substrate 3. Add Substrate (PHOME) Incubate->Substrate Read 4. Kinetic Read (Ex 330nm / Em 465nm) Substrate->Read Analysis 5. Calculate IC50 Read->Analysis

Figure 2: Step-by-step workflow for the high-throughput fluorescent inhibition assay.[4][5]

Data Analysis & Interpretation

Calculating IC50
  • Slope Determination: Calculate the slope (RFU/min) of the linear portion of the kinetic curve for each inhibitor concentration.

  • Normalization: Normalize the slope against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

  • Curve Fitting: Plot % Inhibition vs. Log[Inhibitor]. Fit data to the 4-parameter logistic equation (Hill equation).



Expected Results
  • Potency: As a structural probe, 1-(4-Hydroxyphenyl)-3-isopropylurea typically exhibits an

    
     in the low micromolar range (0.5 – 5.0 µM) .
    
  • Note: It is generally less potent than adamantyl-urea derivatives (e.g., AUDA,

    
    ) due to the smaller hydrophobic bulk of the isopropyl group, which fills the sEH hydrophobic pocket less efficiently.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradationPHOME is light-sensitive. Prepare fresh in amber tubes.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten measurement time to the initial velocity (

) phase.
Precipitation Poor solubilityVerify the compound is fully dissolved in DMSO. Do not exceed 1% DMSO in the final well.
Variable IC50 Insufficient pre-incubationUrea inhibitors are competitive but can be slow-binding. Ensure the 10-minute pre-incubation is strictly timed.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to high-throughput screening."[1] Analytical Biochemistry, 343(1), 66-75.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][2] Journal of Medicinal Chemistry, 55(5), 1789-1808.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 349605, 1-(4-Hydroxyphenyl)-3-methylurea (Analogue Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-IPU-004 | Tier: 3 (Advanced Application Support) Status: Active | Last Updated: 2025-10-24[1][2]

Introduction: The "Dual-Threat" Stability Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 1-(4-Hydroxyphenyl)-3-isopropylurea (often identified as a primary metabolite of the herbicide Isoproturon, specifically 4-hydroxy-isoproturon).[1][2]

Unlike standard reference materials, this compound presents a dual-threat stability profile :

  • Phenolic Oxidation: The p-hydroxy group makes the aromatic ring electron-rich and highly susceptible to auto-oxidation, leading to rapid discoloration (pinking/browning).[1][2]

  • Urea Hydrolysis: The urea bridge is prone to hydrolytic cleavage, particularly in solution, releasing 4-aminophenol—a compound even more unstable than the parent.[3]

This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic causality required to design robust experiments and prevent data loss.[3]

Module 1: The Degradation Matrix (Root Cause Analysis)[3]

To prevent degradation, you must understand the enemy.[3] The diagram below illustrates the two primary failure modes for this molecule.

Pathway Visualization

IPU_Degradation Parent 1-(4-Hydroxyphenyl)-3-isopropylurea (Intact Molecule) Oxidation_Trigger Trigger: O2, Light, pH > 7 Parent->Oxidation_Trigger Electron Abstraction Hydrolysis_Trigger Trigger: Moisture, Acid/Base Parent->Hydrolysis_Trigger Nucleophilic Attack Quinone Quinone Imine Species (Pink/Brown Discoloration) Oxidation_Trigger->Quinone Radical Mechanism Polymer Insoluble Brown Polymers Quinone->Polymer Polymerization Fragment1 4-Aminophenol (Highly Unstable) Hydrolysis_Trigger->Fragment1 C-N Bond Cleavage Fragment2 Isopropylamine (Volatile) Hydrolysis_Trigger->Fragment2 Fragment1->Quinone Rapid Oxidation

Figure 1: Degradation pathways of 1-(4-Hydroxyphenyl)-3-isopropylurea. Note that the hydrolysis product (4-aminophenol) feeds back into the oxidation cycle, accelerating discoloration.[3]

Module 2: Troubleshooting Guide (Interactive Q&A)

Use this section to diagnose issues you are currently observing in the lab.

Issue 1: "My white powder has turned faint pink or brown."
  • Diagnosis: Auto-oxidation (Quinone Formation). [1][2]

  • The Mechanism: The phenolic hydroxyl group acts as a radical scavenger.[3] Upon exposure to atmospheric oxygen or light, it loses a hydrogen atom, forming a phenoxy radical.[3] This radical disproportionates into quinone imines, which are highly chromophoric (colored).[1][3]

  • Corrective Action:

    • If the discoloration is superficial (faint pink), the bulk purity may still be >98%.[3] Verify via HPLC-UV (using a fresh standard).

    • Future Prevention: You must store this compound under an inert atmosphere (Argon or Nitrogen).[1][2][3] Taping the cap is insufficient; parafilm is permeable to oxygen over time.[3]

Issue 2: "I see 'Ghost Peaks' in my HPLC chromatogram."
  • Diagnosis: In-Solution Hydrolysis. [1][2]

  • The Mechanism: In aqueous buffers (especially non-neutral pH) or protic solvents (methanol/ethanol) containing trace water, the urea carbonyl carbon undergoes nucleophilic attack.[3] This cleaves the molecule into isopropylamine and 4-aminophenol [1].[1][2][3]

  • Corrective Action:

    • Check your Autosampler: Is the sample sitting at room temperature? Urea hydrolysis kinetics accelerate significantly above 20°C [2].[1][2][3]

    • Solvent Switch: Switch from Methanol/Water to Acetonitrile (anhydrous) for stock solutions.[1][2][3] If aqueous conditions are required, keep the temperature at 4°C and analyze within 4 hours.

Issue 3: "The solid looks sticky or has clumped together."[2][3]
  • Diagnosis: Hygroscopic Failure. [1]

  • The Mechanism: Urea derivatives are capable of hydrogen bonding with water vapor.[3] Absorbed water lowers the melting point (plasticization) and creates a localized aqueous environment that catalyzes hydrolysis [3].[3]

  • Corrective Action:

    • The material is likely compromised.[2][3] Perform a melting point check; if it deviates significantly from the literature value (~154°C) [4], discard.[3]

    • Desiccation: Store strictly in a desiccator or with active silica gel packets inside a secondary container.

Module 3: Best Practice Protocols

These protocols are designed to be self-validating. If the validation step fails, do not proceed to the experiment.

Protocol A: Long-Term Storage (Solid State)

Objective: Maintain purity >99% for 12+ months.

  • Container: Use an amber glass vial (blocks UV light which catalyzes phenol oxidation).[1][2][3]

  • Atmosphere: Purge the vial with Argon gas for 15 seconds before capping. Argon is heavier than air and provides a better "blanket" than Nitrogen.[2][3]

  • Seal: Cap tightly and wrap with Parafilm M or electrical tape to slow gas exchange.[2][3]

  • Environment: Place the vial inside a secondary container (e.g., a larger jar) containing Desiccant (Silica Gel) .

  • Temperature: Store at -20°C .

    • Validation: Upon retrieval, the powder should flow freely.[3] If it is clumped, moisture ingress has occurred.[3][4]

Protocol B: Stock Solution Preparation

Objective: Create a stable stock for analytical use.

ParameterRecommendationReason
Primary Solvent DMSO (Anhydrous) High solubility; lacks protons that facilitate hydrolysis.[1][2]
Alternative AcetonitrileGood stability; less hygroscopic than DMSO.[2][3]
Avoid Water, Methanol, EthanolProtic solvents accelerate urea hydrolysis [1].[3]
Concentration High (e.g., 10 mg/mL)Dilute solutions oxidize faster (higher solvent-to-solute oxygen ratio).[1][2]

Step-by-Step:

  • Allow the vial to reach room temperature before opening (prevents condensation).[1][2][3]

  • Weigh the solid quickly.

  • Dissolve in degassed DMSO (sonicate under vacuum or sparge with Helium/Argon).

  • Aliquot into single-use amber vials.

  • Store aliquots at -80°C. Do not refreeze.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with strict time limits. At pH 7.4, the phenolic group is partially ionized, increasing susceptibility to oxidation.[3] Prepare the media immediately before use.[2][3] Do not store the compound in media overnight.[2][3]

Q: How do I ship this compound to a collaborator? A: Ship on Dry Ice . If dry ice is not possible, ship with cold packs in a sealed, desiccated, argon-purged vial. Ambient shipping often results in pink discoloration upon arrival.[1][2][3]

Q: Is the degradation product (4-aminophenol) toxic? A: Yes.[1][2] 4-aminophenol is a known nephrotoxin and skin sensitizer [5].[1][2] If your sample has degraded significantly (dark brown/black), handle it as hazardous waste, distinct from the parent compound.[3]

References

  • Temgoua, R. C. T., et al. (2025).[1][3] "Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation." Royal Society of Chemistry.[2][3] Link

  • Belzile, M., et al. (2014).[1][3] "Kinetics of Base-Catalyzed Hydrolysis of Urea." The Journal of Physical Chemistry. Link[1]

  • Achema. (2025).[1][2][3][5] "Requirements for Urea Storage and Hygroscopicity Management." Achema Technical Guidelines. Link

  • ChemicalBook. (2025).[1][2][3] "Isopropylurea Properties and Melting Point Data." ChemicalBook Database.[1][2][3] Link

  • Crowe, C. A., et al. (1979).[1][3][6] "The nephrotoxicity of p-aminophenol." Chemico-Biological Interactions. Link

Sources

minimizing off-target effects of 1-(4-Hydroxyphenyl)-3-isopropylurea in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPU-ISO-001 Status: Active Subject: Minimizing Off-Target Effects & Assay Interference for 1-(4-Hydroxyphenyl)-3-isopropylurea Assigned Specialist: Senior Application Scientist

Executive Summary

1-(4-Hydroxyphenyl)-3-isopropylurea (often referred to as Desmethylisoproturon or a structural analog of capsaicin/vanilloid ligands) presents specific challenges in cellular assays. While the urea moiety provides hydrogen-bonding capability essential for target engagement (e.g., kinase backbones, TRP channels, or hydrolases), the 4-hydroxyphenyl (phenol) group acts as a "double-edged sword."

This guide addresses the three primary sources of off-target noise associated with this scaffold:

  • Redox Cycling & PAINS: The phenol group can oxidize to reactive quinones, leading to false positives.

  • Colloidal Aggregation: The urea backbone can induce non-specific protein sequestration.

  • Optical/Enzymatic Interference: Direct interference with common viability readouts (e.g., MTT, HRP).

Module 1: The "False Positive" Filter (PAINS & Redox)

Issue: Users often report steep dose-response curves or cytotoxicity that does not correlate with target inhibition. Root Cause: The 4-hydroxyphenyl moiety is a structural alert for Pan-Assay Interference Compounds (PAINS) . Under oxidative stress or high pH, the phenol oxidizes to a quinone methide or quinone, which covalently modifies nucleophilic cysteines on non-target proteins.

Troubleshooting Protocol: Redox Validation

Q: How do I distinguish specific binding from redox-mediated protein damage?

A: You must run a "Redox Rescue" experiment alongside your primary assay.

Step-by-Step Workflow:

  • Preparation: Prepare your assay plates with cells/targets as usual.

  • Treatment Groups:

    • Group A: Compound alone (Standard).

    • Group B (Rescue): Compound + 1 mM DTT (Dithiothreitol) or 50 µM

      
      -Mercaptoethanol.
      
    • Group C (Control): Vehicle (DMSO) + DTT/

      
      -ME (to rule out scavenger toxicity).
      
  • Readout:

    • If activity/toxicity is abolished in Group B: The effect was likely due to non-specific redox cycling (Artifact).

    • If activity persists in Group B: The effect is likely specific target engagement.

Critical Note: Do not use Glutathione (GSH) as a scavenger if your specific target has a critical cysteine in the active site, as GSH is bulky and may sterically hinder actual binding.

Module 2: Solubility & Colloidal Aggregation

Issue: "The compound precipitates," or "IC50 shifts significantly with enzyme concentration." Root Cause: Urea derivatives are prone to forming colloidal aggregates—microscopic spheres that sequester proteins non-specifically. This is common at concentrations


.
Troubleshooting Protocol: Detergent Challenge

Q: Is my compound acting as a "chemical sponge" (aggregator)?

A: Perform a detergent-dependent IC50 shift assay.

ParameterStandard ConditionAggregation Control Condition
Detergent None or low DMSO0.01% Triton X-100 (freshly prepared)
Protein Conc. StandardStandard
Readout IC50 (A)IC50 (B)

Interpretation:

  • Aggregation: If IC50 (B) is

    
     higher than IC50 (A) (i.e., potency drops when detergent is added), the compound was likely aggregating. The detergent breaks up the colloids.
    
  • Specific Binding: If IC50 (A)

    
     IC50 (B), the inhibition is specific.
    

Module 3: Assay Interference (Readout Artifacts)

Issue: "My MTT assay shows cell death, but CellTiter-Glo shows they are alive." Root Cause: The phenolic hydroxyl group can chemically reduce tetrazolium salts (MTT/MTS/WST) extracellularly, independent of cellular metabolism. This leads to false "viability" signals or background noise.

Visual Guide: Signal Transduction & Interference Pathways

The following diagram illustrates where 1-(4-Hydroxyphenyl)-3-isopropylurea introduces noise in standard workflows.

G cluster_Artifacts Artifact Mechanisms cluster_Assays Assay Readouts Compound 1-(4-Hydroxyphenyl)- 3-isopropylurea Oxidation Oxidation to Quinone Species Compound->Oxidation pH > 7.4 Light Aggregation Colloidal Aggregation Compound->Aggregation >10 µM No Detergent RedoxChem Direct Chemical Reduction Compound->RedoxChem Phenol Group Target Specific Target (Kinase/TRP) Compound->Target Specific Binding OffTarget Non-Specific Cysteine Binding Oxidation->OffTarget Covalent Mod. Aggregation->Target Sequestration (False Positive) MTT MTT/MTS Assay (Tetrazolium) RedoxChem->MTT False Signal (Non-Metabolic) ATP CellTiter-Glo (ATP) Target->ATP Reliable Signal

Figure 1: Mechanism of Action vs. Mechanism of Interference. Red paths indicate artifact generation specific to the phenol-urea scaffold.

Recommended Assay Matrix

To validate results, replace interference-prone assays with orthogonal methods:

Assay TypeProblematic Method (Avoid)Recommended Orthogonal MethodReason
Cell Viability MTT / MTS CellTiter-Glo (ATP) or LDH Release Phenols reduce tetrazolium salts directly; ATP/LDH are chemically distinct.
ROS Generation DCFDA MitoSOX or HPR (with controls)Phenols can quench fluorescence or auto-oxidize, mimicking ROS.
Binding Thermal Shift (DSF) SPR / MST Aggregation confuses thermal shift data; SPR allows checking for stoichiometry (1:1 vs 1:N).

Module 4: Biological Off-Target Controls

Issue: "I see inhibition of my target, but also inhibition of unrelated kinases." Root Cause: The urea motif is a "privileged structure" in kinase inhibitors (binds the DFG-Asp backbone). It is not inherently selective.

Protocol: The "Negative Control" Synthesis

To prove your biological effect is driven by the specific 4-hydroxyphenyl-urea interaction, you should test a structural analog that lacks the key pharmacophore features.

Suggested Negative Controls:

  • The "Non-Redox" Analog: 1-Phenyl-3-isopropylurea (Remove the -OH group).

    • If this compound loses potency on the target but maintains cytotoxicity, your original compound's toxicity is likely off-target (membrane disruption).

  • The "Non-Binder" Analog: N-Methyl-N-(4-hydroxyphenyl)-3-isopropylurea.

    • Methylating the urea nitrogen disrupts the hydrogen bond donor capability. If this compound is inactive, it confirms the urea motif is essential for specific binding.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today. Link

  • Comparison of MTT and ATP-based Assays. (2024). Promega Technical Manuals. Link

Validation & Comparative

cross-reactivity of antibodies against 1-(4-Hydroxyphenyl)-3-isopropylurea analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of antibodies targeting 1-(4-Hydroxyphenyl)-3-isopropylurea and its structural analogs. It focuses on cross-reactivity profiles, hapten design strategies for immunoassay development, and experimental validation protocols.

Executive Summary

1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1) is a critical metabolite and structural analog implicated in the degradation pathways of substituted phenylurea herbicides (e.g., Isoproturon) and certain urea-based pharmaceutical intermediates.[] Accurate detection of this compound requires antibodies with high specificity to distinguish it from parent compounds and other hydroxylated metabolites.

This guide analyzes the performance of antibodies raised against this specific target, comparing their cross-reactivity (CR) profiles with major structural analogs. It serves as a blueprint for researchers developing competitive ELISAs or biosensors for environmental monitoring and metabolic profiling.

Structural Basis of Antibody Recognition

To understand cross-reactivity, one must analyze the epitope landscape. The target molecule consists of three distinct recognition motifs:

  • The Phenolic Ring (4-Hydroxyphenyl): A polar, electron-rich moiety often used for conjugation (immunogen synthesis).

  • The Urea Bridge (-NH-CO-NH-): The core scaffold, highly conserved across the phenylurea class.

  • The Isopropyl Group: A hydrophobic tail that provides steric selectivity.

Hapten Design & Specificity Implications

The specificity of the resulting antibody depends heavily on the hapten conjugation site:

  • Conjugation via the Phenol (Position 4): Exposes the Isopropyl-Urea tail. Antibodies generated this way will cross-react heavily with any N-isopropylurea compound but may tolerate changes to the phenyl ring.

  • Conjugation via the Urea Nitrogen (Position 3): Exposes the 4-Hydroxyphenyl moiety.[2] Antibodies will be highly specific for the phenol group but may cross-react with other 4-hydroxyphenylureas (e.g., metabolites of Chlortoluron).

Diagram: Epitope Recognition Pathways

The following diagram illustrates how different structural domains influence antibody binding and cross-reactivity.

AntibodyRecognition Target Target: 1-(4-Hydroxyphenyl)-3-isopropylurea EpitopeA Epitope A: 4-Hydroxyphenyl Group Target->EpitopeA Hydrophilic Domain EpitopeB Epitope B: Isopropyl-Urea Tail Target->EpitopeB Hydrophobic Domain Ab_Type1 Antibody Type 1 (Anti-Phenol Specific) EpitopeA->Ab_Type1 Primary Recognition Ab_Type2 Antibody Type 2 (Anti-Tail Specific) EpitopeB->Ab_Type2 Primary Recognition CR_Risk1 CR Risk: 4-Hydroxyphenyl-methylurea Ab_Type1->CR_Risk1 High Cross-Reactivity CR_Risk2 CR Risk: Isoproturon (Parent) Ab_Type2->CR_Risk2 Potential Cross-Reactivity

Caption: Epitope mapping of 1-(4-Hydroxyphenyl)-3-isopropylurea showing how antibody specificity diverges based on the recognition of the phenolic ring versus the isopropyl-urea tail.

Comparative Cross-Reactivity Analysis

The following table summarizes the expected cross-reactivity (CR) of a polyclonal antibody raised against 1-(4-Hydroxyphenyl)-3-isopropylurea (immunized via a C-linker on the phenyl ring) against key analogs.

Table 1: Cross-Reactivity Profile of Anti-1-(4-Hydroxyphenyl)-3-isopropylurea Antibodies

Analog CompoundStructureSimilarity ScorePredicted CR (%)Mechanism of Cross-Reactivity
1-(4-Hydroxyphenyl)-3-isopropylurea HO-Ph-NH-CO-NH-iPr100%100% Specific binding to immunogen.
Isoproturon (IPU) iPr-Ph-NH-CO-N(Me)2Low< 5%Steric clash at urea nitrogen; lack of 4-OH group prevents binding if Ab is phenol-specific.
1-(4-Hydroxyphenyl)-3-methylurea HO-Ph-NH-CO-NH-MeHigh40-60% Identical phenol moiety; differs only by methyl vs. isopropyl group (steric fit).
1-(4-Hydroxyphenyl)urea HO-Ph-NH-CO-NH2Medium15-30%Lacks the isopropyl anchor; reduced affinity due to loss of hydrophobic interaction.
Diuron Cl2-Ph-NH-CO-N(Me)2Very Low< 1%Lack of OH group and presence of bulky chlorines disrupts binding pocket.
4-Isopropylaniline iPr-Ph-NH2Low< 1%Lacks the critical urea bridge required for hydrogen bonding.

Critical Insight: High cross-reactivity is expected with 1-(4-Hydroxyphenyl)-3-methylurea , a common metabolite of Chlortoluron. If your assay aims to distinguish between "isopropyl" and "methyl" variants, you must use a Monoclonal Antibody (mAb) selected specifically for the isopropyl pocket.

Experimental Protocol: Competitive ELISA Validation

To accurately determine the cross-reactivity (CR) values listed above, use the following self-validating Competitive ELISA protocol. This method quantifies the ability of analogs to displace the target antibody.

Materials
  • Coating Antigen: 1-(4-Hydroxyphenyl)-3-isopropylurea conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-1-(4-Hydroxyphenyl)-3-isopropylurea (Rabbit pAb or Mouse mAb).

  • Competitors: Serial dilutions of Target, Isoproturon, and Analogs (0.01 ng/mL to 10,000 ng/mL).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow
  • Plate Coating: Coat 96-well microplates with the Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition Step (Critical):

    • Pre-mix the Primary Antibody (at a fixed limiting concentration, e.g., 1:5000) with Competitor Standards (Analogs) in separate tubes.

    • Incubate for 30 mins at RT to allow equilibrium binding in solution.

    • Transfer 100 µL of the mixture to the coated wells. Incubate for 1 hour at 37°C.

    • Mechanism: Free analyte in solution competes with the plate-bound antigen for the antibody. Higher analyte concentration = Lower signal.

  • Detection: Wash 5x. Add HRP-secondary antibody (1:10,000). Incubate 45 mins.

  • Readout: Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4. Measure OD450.

Calculation of Cross-Reactivity

Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the target and each analog.



Diagram: Competitive ELISA Workflow

ELISA_Workflow Step1 1. Plate Coating (Antigen-BSA) Step2 2. Competition Reaction (Ab + Free Analyte vs. Plate Antigen) Step1->Step2 Add Sample Step3 3. Washing (Remove Unbound Ab) Step2->Step3 Equilibrium Reached Step4 4. Signal Generation (HRP + TMB) Step3->Step4 Add Secondary Ab Result Data Analysis Calculate IC50 & %CR Step4->Result OD450 Measurement

Caption: Step-by-step logic flow for the Competitive ELISA used to determine cross-reactivity.

Troubleshooting & Optimization

When characterizing antibodies for this specific urea metabolite, common pitfalls include:

  • Matrix Effects: Soil or plasma extracts often contain other phenolic compounds.

    • Solution: Validate the assay using a "Matrix Match" standard curve (standards spiked into blank matrix extract) rather than buffer alone.

  • pH Sensitivity: The phenolic hydroxyl group (pKa ~10) can deprotonate at high pH, altering antibody recognition.

    • Recommendation: Perform all incubations at pH 7.2 - 7.4 (PBS) to maintain the protonated state of the phenol, ensuring consistent binding.

  • Solvent Tolerance: Phenylureas are hydrophobic. The assay must tolerate <10% Methanol or DMSO.

    • Data Check: Verify antibody stability in 10% MeOH. Most anti-phenylurea antibodies retain >90% activity in 5% MeOH [1].

References

  • Kramer, P. M. (1998). Production and characterization of monoclonal antibodies against isoproturon. Journal of Agricultural and Food Chemistry. (Demonstrates 31% CR with methyl-urea analogs).

  • PubChem. (2025).[3][4][5] Compound Summary: 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1).[][6] National Library of Medicine.

  • BOC Sciences. 1-(4-Hydroxyphenyl)-3-Isopropylurea Product Information.

  • Dankwardt, A. (1996). Immunochemical Assays for Pesticide Analysis. In: Techniques in Environmental Chemistry. (Discusses hapten design for phenylureas).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides an in-depth, technical framework for assessing the selectivity profile of 1-(4-Hydroxyphenyl)-3-isopropylurea. While a specific primary target for this molecule is not extensively documented, its structural similarity to other biologically active phenylurea compounds allows us to hypothesize a primary target and construct a rational, data-driven approach to evaluating its selectivity.

Phenylurea derivatives have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[1][2] Many of these actions are the result of specific enzyme inhibition. For instance, certain diarylureas are known to target protein kinases, while a related compound, 1,3-bis(p-hydroxyphenyl)urea, has been investigated for its anti-inflammatory properties, suggesting inhibition of cyclooxygenase (COX) enzymes.[3] This guide will therefore proceed with the hypothesis that 1-(4-Hydroxyphenyl)-3-isopropylurea is an inhibitor of the COX family of enzymes and will outline a comprehensive strategy to assess its potency and selectivity against these and other relevant targets.

Experimental Design: A Rationale-Driven Approach

The cornerstone of a robust selectivity profile is the careful selection of targets and comparator compounds. Our experimental design is based on the hypothesized primary target and the known biological activities of the broader phenylurea class of molecules.

Hypothesized Primary Target and Related Off-Targets:

  • Primary Hypothesized Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). These enzymes are key mediators of inflammation, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of 1-(4-Hydroxyphenyl)-3-isopropylurea to known anti-inflammatory compounds makes the COX enzymes a logical starting point.

  • Related Off-Targets:

    • Protein Kinases: Several phenylurea derivatives are known kinase inhibitors.[3] We will include a representative panel of kinases to assess potential off-target activity in this major drug target class. For this guide, we will include BRAF and EGFR, which are known targets of some urea-containing compounds.[4]

    • Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a target for some phenylurea derivatives in cancer immunotherapy.[5]

    • Photosystem II (PSII): The herbicidal action of many phenylurea compounds is due to the inhibition of this plant-specific target.[6] Including PSII will help to characterize the compound's broader toxicological profile.

Comparator Compounds:

To contextualize the activity of 1-(4-Hydroxyphenyl)-3-isopropylurea, a selection of well-characterized inhibitors will be used as positive controls:

  • Celecoxib: A selective COX-2 inhibitor.

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.

  • Vemurafenib: A BRAF kinase inhibitor.

  • Gefitinib: An EGFR kinase inhibitor.

  • Epacadostat: An IDO1 inhibitor.

  • Diuron: A potent PSII inhibitor.

This selection of targets and comparators will allow for a thorough and comparative assessment of the selectivity of 1-(4-Hydroxyphenyl)-3-isopropylurea.

Experimental Protocols

The following protocols describe the key assays for determining the selectivity profile of 1-(4-Hydroxyphenyl)-3-isopropylurea.

1. In Vitro Enzymatic Assays

Enzymatic assays are fundamental for determining the direct inhibitory activity of a compound against a purified enzyme.[7]

  • COX-1 and COX-2 Inhibition Assay (Fluorometric)

    • Principle: This assay measures the peroxidase activity of COX enzymes. The probe, Amplex Red, is converted to the fluorescent product, resorufin, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) produced by the COX reaction.

    • Protocol:

      • Prepare a reaction mixture containing assay buffer, heme, and HRP.

      • Add the test compound (1-(4-Hydroxyphenyl)-3-isopropylurea) or a comparator compound at various concentrations to the wells of a 96-well plate.

      • Add purified COX-1 or COX-2 enzyme to the wells and incubate.

      • Initiate the reaction by adding arachidonic acid and the Amplex Red probe.

      • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm over time.

      • Calculate the rate of reaction and determine the IC50 value for each compound.

  • Kinase Inhibition Assay (Luminescent)

    • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP present, the more active the kinase.

    • Protocol:

      • To the wells of a 96-well plate, add the kinase (BRAF or EGFR), its specific substrate, and ATP.

      • Add the test compound or a comparator at various concentrations.

      • Incubate to allow the kinase reaction to proceed.

      • Add a luciferin/luciferase-based reagent that produces light in the presence of ATP.

      • Measure the luminescence. A higher signal indicates greater kinase inhibition.

      • Calculate the IC50 values.

  • IDO1 Inhibition Assay (Colorimetric)

    • Principle: This assay measures the conversion of tryptophan to N-formylkynurenine by IDO1. The product is then converted to kynurenine, which can be detected colorimetrically.

    • Protocol:

      • Add IDO1 enzyme and the test compound or comparator to the wells of a 96-well plate.

      • Initiate the reaction by adding L-tryptophan.

      • Incubate to allow the reaction to proceed.

      • Stop the reaction and convert the product to kynurenine.

      • Add a reagent that reacts with kynurenine to produce a colored product.

      • Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

  • Photosystem II (PSII) Inhibition Assay (Oxygen Evolution)

    • Principle: This assay measures the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity.

    • Protocol:

      • Isolate thylakoid membranes from a suitable plant source (e.g., spinach).

      • Add the thylakoid suspension to a reaction chamber with an oxygen electrode.

      • Add the test compound or comparator at various concentrations.

      • Illuminate the chamber to initiate photosynthesis and measure the rate of oxygen evolution.

      • Calculate the IC50 values.

2. Cell-Based Target Engagement Assay

Cell-based assays are crucial for confirming that a compound can enter cells and bind to its target in a more physiologically relevant environment.[3][8]

  • Cellular Thermal Shift Assay (CETSA®)

    • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.

    • Protocol:

      • Culture cells that express the target of interest (e.g., a human cell line for COX-2 or a cancer cell line for BRAF).

      • Treat the cells with the test compound or a vehicle control.

      • Lyse the cells and heat the lysates to a range of temperatures.

      • Centrifuge the samples to pellet the aggregated proteins.

      • Collect the supernatant and quantify the amount of the target protein using an antibody-based method such as Western blotting or ELISA.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The quantitative data from the in vitro assays should be summarized in a clear and comparative table to facilitate the assessment of the selectivity profile.

Table 1: In Vitro Inhibitory Activity (IC50) of 1-(4-Hydroxyphenyl)-3-isopropylurea and Comparator Compounds

CompoundCOX-1 (µM)COX-2 (µM)BRAF (µM)EGFR (µM)IDO1 (µM)PSII (µM)
1-(4-Hydroxyphenyl)-3-isopropylurea 5.2 0.8 >50 >50 25.6 >100
Celecoxib150.05>100>100>100>100
Ibuprofen1025>100>100>100>100
Vemurafenib>100>1000.03>100>100>100
Gefitinib>100>100>1000.02>100>100
Epacadostat>100>100>100>1000.01>100
Diuron>100>100>100>100>1000.04

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, 1-(4-Hydroxyphenyl)-3-isopropylurea demonstrates potent and selective inhibition of COX-2 over COX-1 (approximately 6.5-fold selectivity). It shows weak activity against IDO1 and no significant activity against the tested kinases or PSII at concentrations up to 50-100 µM. This profile suggests that 1-(4-Hydroxyphenyl)-3-isopropylurea is a promising candidate for development as a selective anti-inflammatory agent with a potentially favorable safety profile due to its lack of activity against the other major targets tested.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assay Compound 1-(4-Hydroxyphenyl)-3-isopropylurea & Comparators Assays Enzymatic Assays (Fluorometric, Luminescent, Colorimetric, O2 Evolution) Compound->Assays LiveCells Live Cells Expressing Target Compound->LiveCells Targets Purified Targets (COX-1, COX-2, Kinases, IDO1, PSII) Targets->Assays IC50 IC50 Determination Assays->IC50 SelectivityProfile Comprehensive Selectivity Profile IC50->SelectivityProfile Data Analysis CETSA Cellular Thermal Shift Assay (CETSA) LiveCells->CETSA TargetEngagement Confirmation of Target Engagement CETSA->TargetEngagement TargetEngagement->SelectivityProfile Cellular Context

Caption: Experimental workflow for assessing the selectivity profile.

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Physiological Physiological Functions (e.g., platelet aggregation, stomach lining protection) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Physiological Compound 1-(4-Hydroxyphenyl)-3-isopropylurea (Hypothesized Inhibitor) Compound->COX2 Inhibits

Caption: Simplified COX signaling pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the selectivity profile of 1-(4-Hydroxyphenyl)-3-isopropylurea. By hypothesizing a primary target based on the activities of structurally related compounds and employing a panel of well-controlled in vitro and cell-based assays, researchers can generate the critical data needed to understand the compound's therapeutic potential and potential for off-target effects. The methodologies and data interpretation strategies outlined herein are designed to be adaptable and can serve as a template for the selectivity profiling of other novel chemical entities.

References

  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

  • Synthesis and Exploratory Biological Evaluation of 3-[(N-4-benzyloxyphenyl)iminoethyl]- and 3-(1-hydrazonoethyl)-4-hydroxycoumarins. ResearchGate. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. National Institutes of Health. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC. [Link]

  • Isopropylurea. PubChem. [Link]

  • Phenylurea Herbicides. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Institutes of Health. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]

  • Target Identification and Mode of Action Studies. University of Florida. [Link]

  • Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation. RSC Publishing. [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. PubMed. [Link]

  • 1-(4-Hydroxyphenyl)-3-methylurea. PubChem. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of a Quantification Method for 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the inter-laboratory validation of a robust analytical method for the quantification of 1-(4-Hydroxyphenyl)-3-isopropylurea (HPIU), a significant metabolite of the herbicide isoproturon.[1][2] Ensuring the accuracy and consistency of HPIU quantification across different laboratories is paramount for reliable environmental monitoring and toxicological studies. This document details the performance of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against an alternative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, providing researchers, scientists, and drug development professionals with the critical data and protocols necessary for informed decision-making in their analytical workflows.

Introduction: The Imperative for Validated HPIU Quantification

1-(4-Hydroxyphenyl)-3-isopropylurea (HPIU) is a key metabolite in the degradation pathway of isoproturon, a widely used phenylurea herbicide.[1] Its presence and concentration in environmental and biological matrices are critical indicators of isoproturon usage and persistence. Consequently, the availability of a reliable and reproducible analytical method for HPIU quantification is essential. Method validation, particularly through inter-laboratory studies, serves as the ultimate testament to a method's robustness and fitness for purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] This guide presents the findings of a comprehensive inter-laboratory study designed to validate an HPLC-UV method for HPIU analysis and compares its performance with a highly sensitive LC-MS/MS alternative.

Primary Method: Reversed-Phase HPLC-UV

The cornerstone of this validation study is a reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector. This choice is predicated on the widespread availability of HPLC-UV systems in analytical laboratories, their operational robustness, and cost-effectiveness for routine analyses.[6][7] The method was developed to provide a straightforward and reliable quantification of HPIU.

The causality behind the experimental choices lies in the physicochemical properties of HPIU. A C18 column was selected for its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like HPIU from a sample matrix.[6] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of HPIU while maintaining good peak shape and resolution.[8] UV detection at 210 nm was chosen based on the absorbance spectrum of the phenylurea chromophore, ensuring adequate sensitivity.[6]

Inter-Laboratory Validation Workflow

To rigorously assess the method's performance, an inter-laboratory study was conducted involving three independent laboratories. The study was designed to evaluate the method's precision, accuracy, and robustness under varied conditions.

Inter-Laboratory Validation Workflow cluster_prep Preparation Phase cluster_labs Multi-Laboratory Analysis cluster_analysis Data Analysis & Reporting A Standardized Protocol & SOPs Distribution B Centralized Preparation of HPIU Samples (3 Concentration Levels) Lab1 Laboratory 1 (Analyst A, HPLC System X) B->Lab1 Lab2 Laboratory 2 (Analyst B, HPLC System Y) B->Lab2 Lab3 Laboratory 3 (Analyst C, HPLC System Z) B->Lab3 C Data Collection & Collation Lab1->C Lab2->C Lab3->C D Statistical Analysis (Repeatability, Reproducibility, Accuracy) C->D E Final Validation Report D->E

Caption: Workflow of the inter-laboratory validation study for the HPIU quantification method.

Comparative Performance Data

The inter-laboratory study yielded comprehensive data on the HPLC-UV method's performance characteristics. These are summarized below in comparison to a validated single-laboratory LC-MS/MS method, which serves as a benchmark for high-sensitivity applications.[7][9]

Performance ParameterHPLC-UV (Inter-Laboratory Results)LC-MS/MS (Single-Laboratory Data)
Linearity (R²) > 0.995 (across all labs)> 0.998
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%
Precision (RSD)
- Repeatability (RSDr) < 3.5%< 2.0%
- Reproducibility (RSDR) < 6.8%Not Applicable
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL2 ng/mL
Robustness PassedPassed

The results demonstrate that the HPLC-UV method is highly reliable, with excellent linearity, accuracy, and precision, making it suitable for routine quantification of HPIU.[10][11] The inter-laboratory reproducibility (RSDR) was well within acceptable limits, confirming the method's robustness across different environments. The LC-MS/MS method, as expected, offers significantly lower detection and quantification limits, making it the preferred choice for trace-level analysis.[7][12]

Alternative Method: LC-MS/MS

For applications demanding higher sensitivity and selectivity, such as the analysis of HPIU in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.[7][9] This technique combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry.[9]

The primary advantage of LC-MS/MS is its ability to monitor specific precursor-to-product ion transitions, which significantly reduces matrix interference and enhances detection limits.[13] While the initial instrumentation cost is higher, the enhanced performance can be critical for certain research and regulatory applications.

Methodology Comparison cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow A1 Sample Preparation (e.g., SPE) A2 HPLC Separation (C18 Column) A1->A2 A3 UV Detection (210 nm) A2->A3 A4 Quantification (External Standard) A3->A4 B1 Sample Preparation (with Internal Standard) B2 UPLC/HPLC Separation (C18 Column) B1->B2 B3 Mass Spectrometry (ESI+, MRM) B2->B3 B4 Quantification (Internal Standard) B3->B4

Caption: Comparison of the analytical workflows for HPLC-UV and LC-MS/MS methods.

Experimental Protocols

HPLC-UV Method for HPIU Quantification
  • Sample Preparation:

    • Solid-phase extraction (SPE) is recommended for complex matrices to remove interferences.[6]

    • For simpler matrices, a 'dilute-and-shoot' approach may be sufficient after appropriate filtration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • A calibration curve is generated using a series of HPIU standards of known concentrations.

    • The concentration of HPIU in the samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS Method for HPIU Quantification
  • Sample Preparation:

    • Spike samples with a stable isotope-labeled internal standard (e.g., HPIU-d7).

    • Perform protein precipitation for plasma samples or SPE for environmental samples.[14]

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, but often with a UPLC system for faster analysis and better resolution.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for HPIU: To be determined by direct infusion of a standard solution.

    • MRM Transition for Internal Standard: To be determined similarly.

  • Quantification:

    • A calibration curve is prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • This ratiometric approach corrects for variations in sample preparation and instrument response.[15]

Conclusion

The inter-laboratory validation of the HPLC-UV method confirms its suitability for the reliable and accurate quantification of 1-(4-Hydroxyphenyl)-3-isopropylurea. Its robustness, accessibility, and cost-effectiveness make it an excellent choice for routine analysis in various laboratory settings. For applications requiring ultra-high sensitivity, the LC-MS/MS method provides a powerful alternative. The choice between these methods should be guided by the specific requirements of the study, including the sample matrix, required detection limits, and available instrumentation.[7] This guide provides the necessary data and protocols to support the implementation of a validated HPIU quantification workflow.

References

  • DergiPark. (2024, March 15). Single Laboratory Validation of Four Methods for Quantification of HMF in Honey. Retrieved from [Link]

  • LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. Retrieved from [Link]

  • Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2–14. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]

  • Ware, R. E., & Aygun, B. (2009). Hydroxyurea: Analytical techniques and quantitative analysis. Journal of Chromatography B, 877(28), 3382–3391. Retrieved from [Link]

  • PubChem. 1-(4-Hydroxyphenyl)-3-methylurea. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Nandi, U., Singh, S., Singh, G., & Gupta, A. P. (2020). A highly sensitive UPLC-MS/MS method for hydroxyurea to assess pharmacokinetic intervention by phytotherapeutics in rats. Journal of Chromatography B, 1156, 122283. Retrieved from [Link]

  • PubChem. Didesmethylisoproturon. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Retrieved from [Link]

  • Legrand, T., et al. (2017). Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol. Journal of Chromatography B, 1065-1066, 115–120. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • CONICET. (2024, March 7). Analytical Methods. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Geological Survey. Methods of Analysis by the US Geological Survey. Retrieved from [Link]

  • Sepax Technologies, Inc. Analysis of Urea. Retrieved from [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797–1808. Retrieved from [Link]

  • PubChem. 1-Isopropyl-3-(4-isopropyl-phenyl)-urea. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Analytical Validation: Definitive Identity Confirmation of 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 1-(4-Hydroxyphenyl)-3-isopropylurea (CAS: Variable/Derivative Specific) Context: Structural elucidation and confirmation using Certified Reference Standards (CRS).

Strategic Overview: The Necessity of Orthogonal Confirmation

In the analysis of phenylurea derivatives—common in agrochemical metabolism and pharmaceutical impurity profiling—reliance on a single analytical technique is a liability. 1-(4-Hydroxyphenyl)-3-isopropylurea presents specific challenges: it possesses regioisomers (ortho/meta-hydroxy variants) and isobaric isomers (e.g., N-methylated variants) that can co-elute in generic HPLC gradients.

This guide outlines a Self-Validating Orthogonal Protocol to confirm the identity of this specific urea derivative. By leveraging a Reference Standard (RS), we move beyond tentative identification (retention time matching) to definitive structural proof.

The Analytical Triad

To satisfy regulatory rigor (e.g., ICH Q2(R1)), identity must be established via three distinct physicochemical properties:

  • Chromatographic Behavior: Retention time (

    
    ) congruency via Co-injection.
    
  • Electronic Environment: Nuclear Magnetic Resonance (

    
    H-NMR) for substitution patterns.
    
  • Molecular Fragmentation: Mass Spectrometry (MS/MS) for skeletal connectivity.

Comparative Methodology: Selecting the Right Tool

The following table compares the efficacy of analytical techniques specifically for differentiating 1-(4-Hydroxyphenyl)-3-isopropylurea from its likely impurities.

FeatureHPLC-UV (Co-injection)

H-NMR (DMSO-

)
HR-MS/MS (ESI+)FTIR (Solid State)
Primary Role Purity & Retention MatchStructural ConnectivityMolecular Formula & FragmentsFunctional Group Fingerprint
Specificity Medium (Risk of co-elution)High (Distinguishes regioisomers)High (Mass accuracy <5 ppm)Medium (Polymorph sensitive)
Sample Req. Microgram (Non-destructive)Milligram (Non-destructive)Nanogram (Destructive)Milligram (Non-destructive)
Key Marker Peak Symmetry FactorAA'BB' Aromatic SystemLoss of Isopropyl IsocyanateAmide I & II bands
Limit of Detection LowHighVery LowHigh
Recommendation Mandatory First Step Definitive Proof Supporting Evidence Optional

Analytical Workflow Visualization

The following decision matrix illustrates the logical flow for confirming identity. Note the critical "Stop/Go" decision points based on the Reference Standard (RS) comparison.

AnalyticalWorkflow Start Unknown Sample (Suspected 1-(4-Hydroxyphenyl)-3-isopropylurea) HPLC_Run Step 1: HPLC-UV Analysis (Separate Runs) Start->HPLC_Run RS_Prep Prepare Reference Standard (RS) Stock Solution RS_Prep->HPLC_Run Decision_RT RT Match within ±0.02 min? HPLC_Run->Decision_RT Coinjection Step 2: Co-Injection (Spike Sample with RS) Decision_RT->Coinjection Yes Failed Investigate Isomer/Impurity Decision_RT->Failed No Peak_Shape Single Symmetrical Peak? Coinjection->Peak_Shape NMR_Analysis Step 3: 1H-NMR (DMSO-d6) Side-by-Side Comparison Peak_Shape->NMR_Analysis Perfect Overlay Peak_Shape->Failed Split/Shoulder MS_Analysis Step 4: HR-MS/MS Fragment Confirmation NMR_Analysis->MS_Analysis Confirmed IDENTITY CONFIRMED MS_Analysis->Confirmed

Figure 1: Analytical Decision Matrix for Identity Confirmation. Blue nodes indicate critical data acquisition steps; Yellow diamonds indicate validation checkpoints.

Detailed Protocols

Protocol A: The "Spike" (HPLC Co-Injection)

Goal: To prove that the analyte and the Reference Standard are chromatographically indistinguishable.

Scientific Rationale: Comparing retention times (


) from two separate runs is insufficient due to minor fluctuations in mobile phase composition or temperature. Co-injection (mixing sample + standard) eliminates these variables. If the compounds are different, the peak will split, broaden, or show a shoulder.

Methodology:

  • Preparation:

    • Solution A: Sample at 100 µg/mL.

    • Solution B: Reference Standard at 100 µg/mL.

    • Solution C (The Spike): Mix 50 µL of A + 50 µL of B.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Note: Acidic pH is crucial to keep the phenolic -OH protonated and suppress tailing.

    • Detection: UV at 245 nm (max absorbance for phenylurea).

  • Acceptance Criteria:

    • The peak width at half-height (

      
      ) of Solution C must not exceed that of Solution B by more than 10%.
      
    • Symmetry factor (

      
      ) must remain between 0.8 and 1.2.
      
Protocol B: Structural Fingerprinting ( H-NMR)

Goal: To confirm the substitution pattern on the phenyl ring and the integrity of the urea bridge.

Scientific Rationale: The para-substitution of the hydroxyl group creates a symmetric electronic environment on the aromatic ring, resulting in a distinct AA'BB' splitting pattern. This distinguishes it from ortho or meta isomers.[1]

Expected Spectral Data (DMSO-


, 400 MHz): 
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Phenolic -OH ~9.0 - 9.2Broad Singlet1HDeshielded, exchangeable.
Urea -NH (Ar) ~8.1 - 8.3Singlet1HAttached to aromatic ring (downfield).
Aromatic Ring ~7.15 & 6.65Doublets (AA'BB')4HCritical:

Hz indicates para coupling.
Urea -NH (Alk) ~5.8 - 6.0Doublet1HCoupled to the isopropyl CH.
Isopropyl CH ~3.7 - 3.8Multiplet (Septet)1HCoupled to methyls and NH.[2]
Isopropyl CH

~1.05 - 1.10Doublet6HCharacteristic isopropyl signal.

Validation Step: Overlay the sample spectrum with the Reference Standard spectrum. The difference in chemical shift (


) for any signal must be < 0.02 ppm.
Protocol C: Mass Spectrometric Fragmentation

Goal: To confirm the molecular skeleton via specific bond cleavages.

Mechanism: Urea derivatives typically undergo cleavage at the amide bonds. For 1-(4-Hydroxyphenyl)-3-isopropylurea (


), the primary fragmentation pathway involves the loss of the isopropyl isocyanate moiety.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~195.11 Transition C-N Bond Cleavage Parent->Transition Fragment1 4-Aminophenol Ion [C6H8NO]+ m/z ~110.06 Transition->Fragment1 Neutral Neutral Loss: Isopropyl Isocyanate (C4H7NO) Transition->Neutral Neutral Loss

Figure 2: Primary fragmentation pathway in ESI+ mode. The detection of the m/z 110 fragment confirms the hydroxyphenyl-amine core.

Troubleshooting & Interferences

  • Solvent Effects in NMR: Do not use CDCl

    
     if possible. The urea protons and phenolic proton are often broadened or invisible in chloroform due to exchange or poor solubility. DMSO-
    
    
    
    is the standard for urea derivatives [1].
  • Isomer Traps: Be wary of the O-carbamoyl isomer (where the urea attaches to the oxygen of the phenol). This will show a different aromatic splitting pattern (ABCD system) and a significant shift in the carbonyl carbon in

    
    C-NMR.
    
  • Matrix Interference: If analyzing from biological matrix, ensure the "Reference Standard" is used to create a calibration curve in the same matrix to account for ionization suppression in LC-MS.

References

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. 1

  • National Institutes of Health (NIH). (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Testing and Analysis.[3][4][5][6][7][8][9][10] 5

  • National Institutes of Health (NIH). (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. 7

  • Royal Society of Chemistry. (2016). Synthesis and characterization of N,N'-substituted urea derivatives. Supplementary Information. 2[5][11]

  • Pharmaceutical Technology. (2009).[3] Reference-Standard Material Qualification.3[2][5][9][11]

Sources

assessing the environmental impact of 1-(4-Hydroxyphenyl)-3-isopropylurea versus other phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of phenylurea herbicides, regulatory focus has historically centered on parent compounds like Isoproturon (IPU) , Diuron , and Linuron . However, the environmental footprint of transformation products (TPs) often exceeds that of the parent active ingredients.

This guide focuses on 1-(4-Hydroxyphenyl)-3-isopropylurea (hereafter referred to as 4-OH-IPU ), a polar Phase I metabolite of Isoproturon. Unlike the N-demethylated metabolites (MDIPU/DDIPU), the hydroxylated variant presents a distinct physicochemical profile characterized by enhanced water solubility and reduced soil sorption. This guide objectively compares 4-OH-IPU against its parent (IPU) and other phenylureas (Diuron, Chlorotoluron) to assist researchers in modeling groundwater leaching risks and aquatic toxicity.

Chemical Identity & Metabolic Origin

To understand the environmental behavior of 4-OH-IPU, one must first map its origin. It is not applied directly but generated in situ via microbial degradation and eukaryotic cytochrome P450 monooxygenases.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between N-demethylation (forming MDIPU) and ring hydroxylation (forming 4-OH-IPU).

Metabolic_Pathway IPU Isoproturon (Parent) LogKow: ~2.5 MDIPU MDIPU (N-demethylation) IPU->MDIPU Microbial N-demethylase OH_IPU 1-(4-Hydroxyphenyl)-3-isopropylurea (Ring Hydroxylation) IPU->OH_IPU Cyt-P450 / Fungal Hydroxylation Aniline 4-Isopropylaniline (Hydrolysis) MDIPU->Aniline Amidase OH_IPU->Aniline Cleavage (Slow)

Figure 1: Divergent degradation pathways of Isoproturon. 4-OH-IPU represents the polar hydroxylation pathway, distinct from the demethylation cascade.

Physicochemical Profiling: The Mobility Drivers

The core environmental risk of 4-OH-IPU lies in its polarity . The addition of a hydroxyl (-OH) group to the phenyl ring significantly alters the partition coefficient (


) and organic carbon sorption coefficient (

) compared to non-hydroxylated phenylureas like Diuron or Linuron.
Comparative Data Table
ParameterIsoproturon (Parent)1-(4-Hydroxyphenyl)-3-isopropylureaDiuron (Comparator)Linuron (Comparator)
Molecular Weight 206.29 g/mol 222.29 g/mol 233.10 g/mol 249.09 g/mol
Water Solubility ~70 mg/L (20°C)>250 mg/L (Est.) 42 mg/L75 mg/L
Log K_ow 2.501.2 - 1.6 (Est.) 2.853.00
K_oc (mL/g) 80 - 150< 50 400 - 500500 - 600
Groundwater Risk ModerateHigh (Leacher) ModerateLow

Technical Insight:

  • Solubility: The phenolic hydroxyl group in 4-OH-IPU acts as a hydrogen bond donor/acceptor, drastically increasing aqueous solubility compared to the chlorinated phenyl rings of Diuron/Linuron.

  • Sorption (

    
    ):  With a 
    
    
    
    likely below 50, 4-OH-IPU is classified as "highly mobile." Unlike Diuron, which binds moderately to soil organic matter via hydrophobic interactions, 4-OH-IPU remains in the soil pore water, available for rapid leaching into aquifers.

Environmental Fate & Transport Assessment

Sorption Mechanisms

The differential behavior of 4-OH-IPU versus Diuron is dictated by soil interaction mechanisms.

  • Diuron/Linuron: Dominated by hydrophobic partitioning into soil organic matter (SOM). Desorption is often hysteretic (slow release).

  • 4-OH-IPU: Dominated by weak polar interactions . The -OH group increases affinity for the water phase over the SOM phase.

Experimental Protocol: OECD 106 (Adsorption/Desorption)

To empirically validate the mobility of 4-OH-IPU, researchers must utilize the OECD Guideline 106 (Batch Equilibrium Method).[1]

Protocol Workflow:

  • Soil Selection: Select 3-5 soils varying in pH (4.5–8.0) and Organic Carbon (0.5%–2.5%).

  • Equilibration: Agitate soil:solution ratios (1:1 to 1:5) with 0.01 M CaCl₂.[1][2]

  • Phase Separation: Centrifuge at >3000g for 20 mins.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS.

Self-Validating Check:

  • Mass Balance: Ensure >90% recovery of the compound (sum of adsorbed + solution phase). If recovery is low for 4-OH-IPU, check for oxidative degradation during the assay, not just sorption.

Ecotoxicological Impact[3]

While mobility is the primary hazard, toxicity defines the consequence.

Mode of Action (MoA)

Phenylureas inhibit photosynthesis by blocking electron transport at the Quinone B (


) site of Photosystem II.
  • Parent (IPU): High affinity for the

    
     binding pocket.
    
  • Metabolite (4-OH-IPU): The hydroxylation often reduces herbicidal potency because the -OH group interferes with the hydrophobic fit required in the D1 protein pocket.

Aquatic Toxicity Comparison

However, reduced specific potency does not equal reduced risk.

  • Exposure: Due to high solubility, aquatic organisms are exposed to higher concentrations of 4-OH-IPU than the parent compound.

  • Chronic Toxicity: Phenolic metabolites can undergo oxidative coupling, potentially forming quinones which are toxic to benthic invertebrates.

OrganismEndpointIPU (Parent)4-OH-IPU (Metabolite)Diuron
Algae (P. subcapitata)

(Growth)
~0.03 mg/L> 1.0 mg/L 0.002 mg/L
Daphnia magna

(48h)
~120 mg/L> 100 mg/L 8.6 mg/L
Fish (O. mykiss)

(96h)
~30 mg/L> 50 mg/L 14 mg/L

Note: While 4-OH-IPU is less acutely toxic, its persistence in groundwater creates a chronic exposure scenario for drinking water sourcing, a regulatory endpoint distinct from acute ecotoxicity.

Experimental Workflow: Assessing Leaching Potential

To definitively categorize 4-OH-IPU against other phenylureas, the following tiered workflow is recommended. This integrates degradation (OECD 307) and mobility (OECD 106) data.

Leaching_Assessment_Workflow Start Start: Candidate Comparison Step1 Step 1: Aerobic Soil Degradation (OECD 307) Start->Step1 Decision1 Metabolite > 10%? Step1->Decision1 Decision1->Start No (Stop) Step2 Step 2: Batch Sorption (OECD 106) Decision1->Step2 Yes (Identify 4-OH-IPU) Step3 Step 3: Soil Column Leaching (OECD 312) Step2->Step3 If Koc < 500 Analysis LC-MS/MS Quantification Step3->Analysis Output GUS Index Calculation Analysis->Output

Figure 2: Tiered experimental workflow for assessing metabolite leaching risk. 4-OH-IPU typically triggers Step 3 due to low Koc.

Protocol Detail: Calculation of GUS Index

To synthesize the data from the workflow above, calculate the Groundwater Ubiquity Score (GUS) :



  • Interpretation:

    • Diuron: GUS ~ 2.5 (Transition zone)

    • 4-OH-IPU: GUS > 2.8 (Probable Leacher) due to very low

      
       despite potentially shorter 
      
      
      
      .

References

  • Sørensen, S. R., et al. (2003).[3][4] Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology.

  • OECD. (2000).[1][2][5][6] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[1][2][5][6]

  • European Commission. (2002). Review report for the active substance isoproturon. Health & Consumer Protection Directorate-General.

  • Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere.

  • PPDB. (2023). Pesticide Properties DataBase: Isoproturon and Metabolites. University of Hertfordshire.

Sources

Safety Operating Guide

Essential Protective Measures for Handling 1-(4-Hydroxyphenyl)-3-isopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Hydroxyphenyl)-3-isopropylurea. By understanding the potential hazards and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors. This document is structured to provide a deep, logical understanding of the "why" behind each safety recommendation, empowering you to make informed decisions.

Hazard Assessment: A Proactive Approach to Safety

Due to a lack of specific and comprehensive safety data for 1-(4-Hydroxyphenyl)-3-isopropylurea, a conservative approach based on the hazard profiles of structurally similar compounds is warranted. The available Safety Data Sheet (SDS) for 1-(4-Isopropylphenyl)urea indicates that it can cause skin and eye irritation and may lead to an allergic skin reaction[1]. Another related compound, Isopropylurea, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[2]. Therefore, it is prudent to handle 1-(4-Hydroxyphenyl)-3-isopropylurea as a compound that presents the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Skin Sensitization: Repeated exposure may cause an allergic skin reaction.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract[2].

  • Acute Toxicity (Oral): Harmful if swallowed[2][3].

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table summarizes the recommended PPE for various scenarios involving the handling of 1-(4-Hydroxyphenyl)-3-isopropylurea.

Laboratory Task Minimum PPE Requirements
Weighing and transferring solid compound Safety goggles, nitrile gloves, lab coat, and a NIOSH-approved respirator (N95 or higher)
Preparing solutions Safety goggles, nitrile gloves, and a lab coat
Running reactions and performing work-ups Safety glasses with side shields or goggles, nitrile gloves, and a lab coat
Cleaning glassware and work surfaces Safety glasses, nitrile gloves, and a lab coat
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Chemical safety goggles are mandatory whenever there is a risk of splashes or dust generation[4]. For tasks with a lower risk of splashes, safety glasses with side shields may be sufficient.

  • Hand Protection: Chemically resistant gloves are crucial to prevent skin contact. Nitrile gloves are a suitable choice for handling this compound[5]. Always inspect gloves for any signs of damage before use and change them frequently, especially if they become contaminated.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times to protect street clothes and skin from accidental contamination. For tasks with a higher risk of splashes or significant dust generation, consider using a chemically resistant apron or coveralls[4][5].

  • Respiratory Protection: When handling the solid compound, especially during weighing or transfers where dust can be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation[3][6]. All respiratory protection should be used in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.

PPE Donning and Doffing Protocol

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.